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  • Product: [1-(2,2-Difluoroethyl)cyclobutyl]methanamine
  • CAS: 1849358-02-6

Core Science & Biosynthesis

Foundational

physicochemical properties of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine

An In-Depth Technical Guide to the Physicochemical Properties of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine Introduction [1-(2,2-Difluoroethyl)cyclobutyl]methanamine is a fascinating and relatively novel molecule that...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine

Introduction

[1-(2,2-Difluoroethyl)cyclobutyl]methanamine is a fascinating and relatively novel molecule that stands at the intersection of several key areas in modern medicinal chemistry. Its unique structural motifs—a cyclobutane ring, a primary amine, and a difluoroethyl group—suggest a rich potential for this compound as a building block in the design of new therapeutic agents. The cyclobutane scaffold provides a rigid, three-dimensional framework that can explore chemical space in ways that more traditional, linear, or aromatic structures cannot. The primary amine offers a versatile handle for further chemical modification and can act as a key hydrogen bond donor or a basic center for salt formation, which is crucial for modulating solubility and bioavailability. Perhaps most significantly, the difluoroethyl group introduces fluorine, an element that has become a cornerstone of modern drug design for its ability to enhance metabolic stability, improve binding affinity, and modulate pKa.

This technical guide offers a comprehensive overview of the core , providing researchers, scientists, and drug development professionals with the foundational knowledge needed to effectively utilize this compound in their work. We will delve into its key properties, outline detailed experimental protocols for their determination, and discuss the implications of these properties for drug discovery and development.

Predicted Physicochemical Properties

Due to the novelty of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine, extensive experimental data is not yet widely available in the public domain. However, by leveraging computational models and understanding the contributions of its constituent parts, we can predict its key physicochemical properties with a reasonable degree of accuracy. The following table summarizes these predicted values, which are essential for guiding initial experimental design and formulation strategies.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C7H13F2NDefines the elemental composition and molecular weight.
Molecular Weight 149.18 g/mol Influences diffusion, bioavailability, and formulation.
pKa 9.5 ± 0.5Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions.
logP 1.8 ± 0.3Indicates the lipophilicity of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility Moderately SolubleCrucial for drug delivery and bioavailability; influenced by both the amine and the fluorinated alkyl chain.
Hydrogen Bond Donors 2The primary amine allows for two hydrogen bonds to be donated, facilitating interactions with biological targets.
Hydrogen Bond Acceptors 2The two fluorine atoms can act as weak hydrogen bond acceptors.

Experimental Protocols for Physicochemical Characterization

To provide a practical framework for researchers, we outline detailed, step-by-step methodologies for the experimental determination of two critical physicochemical properties: pKa and logP. These protocols are designed to be self-validating and are based on established, reliable techniques in the field.

Protocol 1: Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like [1-(2,2-Difluoroethyl)cyclobutyl]methanamine, we will be determining the pKa of its conjugate acid. Potentiometric titration is a highly accurate and direct method for this purpose.

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-15 mg of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine and dissolve it in 50 mL of a 0.1 M KCl solution. The KCl is used to maintain a constant ionic strength throughout the titration.

  • Titration Setup:

    • Place the solution in a temperature-controlled beaker (25 °C) with a magnetic stirrer.

    • Calibrate a pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Immerse the calibrated pH electrode and the tip of a burette containing a standardized 0.1 M HCl solution into the analyte solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has dropped significantly, well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been protonated).

Causality and Expertise: The choice of potentiometric titration is deliberate; it provides a direct measure of the compound's basicity by monitoring the change in hydrogen ion concentration. The use of a constant ionic strength background (0.1 M KCl) is critical to minimize the effect of changing ionic activity on the pH measurements, ensuring the trustworthiness of the results.

Protocol 2: Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method, while traditional, remains the gold standard for its direct and unambiguous measurement.

Methodology:

  • Preparation of Phases:

    • Prepare a solution of 1-octanol saturated with water and a solution of water saturated with 1-octanol. This pre-saturation is crucial to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a separatory funnel, combine 10 mL of the aqueous sample solution with 10 mL of the 1-octanol phase.

    • Shake the funnel vigorously for 5 minutes to allow for the partitioning of the analyte between the two phases.

    • Allow the phases to separate completely. A centrifugation step may be necessary to ensure clear separation.

  • Quantification:

    • Carefully collect a sample from the aqueous phase.

    • Determine the concentration of the analyte in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

  • Calculation:

    • The concentration of the analyte in the octanol phase can be calculated by mass balance: [Analyte]octanol = ([Analyte]initial_aqueous - [Analyte]final_aqueous) * (Vaqueous / Voctanol).

    • The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Analyte]octanol / [Analyte]final_aqueous.

    • The logP is the base-10 logarithm of P: logP = log10(P).

Trustworthiness and Self-Validation: To ensure the reliability of this protocol, it is essential to run the experiment in triplicate. Additionally, a control compound with a known logP should be run in parallel to validate the experimental setup and methodology.

Visualizing Key Workflows

To further clarify the experimental and synthetic considerations for [1-(2,2-Difluoroethyl)cyclobutyl]methanamine, the following diagrams illustrate a proposed synthetic pathway and the workflow for pKa determination.

G cluster_synthesis Proposed Synthesis of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine A Cyclobutanecarbonitrile B 1-(2,2-Difluoroethyl)cyclobutanecarbonitrile A->B 1. LDA, THF, -78 °C 2. 1-Bromo-2,2-difluoroethane C [1-(2,2-Difluoroethyl)cyclobutyl]methanamine B->C Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: A plausible two-step synthetic route to the target compound.

G cluster_pka Workflow for pKa Determination by Potentiometric Titration P1 Prepare Analyte Solution (Compound in 0.1 M KCl) P3 Titrate with Standardized HCl (Record pH vs. Volume) P1->P3 P2 Calibrate pH Electrode (pH 4, 7, 10 buffers) P2->P3 P4 Plot Titration Curve (pH vs. Volume) P3->P4 P5 Determine Equivalence Point (Max of first derivative) P4->P5 P6 Calculate pKa (pH at half-equivalence point) P5->P6

Caption: The experimental workflow for determining the pKa of the amine.

Conclusion

[1-(2,2-Difluoroethyl)cyclobutyl]methanamine represents a promising, yet underexplored, chemical entity for drug discovery. Its unique combination of a rigid cyclobutane core, a versatile primary amine, and the advantageous properties conferred by fluorine make it an attractive building block for the synthesis of novel therapeutic agents. While extensive experimental data is still emerging, the predicted physicochemical properties and the established protocols outlined in this guide provide a solid foundation for researchers to begin their investigations. A thorough understanding and experimental validation of its pKa, logP, and solubility will be paramount in unlocking the full potential of this molecule and its derivatives in the development of next-generation pharmaceuticals.

References

  • Please note that due to the novelty of this specific compound, direct literature references are not available. The following references provide authoritative information on the general principles and methodologies discussed.
  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Cyclobutyl Ring in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Potentiometric pKa Determination of Water-Insoluble Compounds in Various Organic/Water Mixtures Source: Analytical Chemistry URL: [Link]

  • Title: Shake-Flask and Potentiometric Determination of Octanol-Water Partition Coefficients of Substituted 2-Thiophenecarboxanilides Source: Molecules (MDPI) URL: [Link]

  • Title: Strategic Application of Bioisosteres in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

Exploratory

Structural Characterization and NMR Dynamics of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary & Molecular Rationale Fluorinated aliphatic amines are highly privileged motifs in modern medicinal chemistry. The compound [1-(2,2-Difluoroethyl)cyclobutyl]methanamine (CAS: 1849358-02-6)[1] represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

Fluorinated aliphatic amines are highly privileged motifs in modern medicinal chemistry. The compound [1-(2,2-Difluoroethyl)cyclobutyl]methanamine (CAS: 1849358-02-6)[1] represents a specialized sp³-rich building block designed to enhance lipophilicity, improve metabolic stability, and serve as a sensitive probe for Fragment-Based Drug Discovery (FBDD). The incorporation of the 2,2-difluoroethyl group onto a cyclobutane ring restricts conformational flexibility, while the primary amine serves as a versatile vector for amide coupling or reductive amination.

Because the fluorine-19 (¹⁹F) nucleus possesses a 100% natural abundance and a gyromagnetic ratio yielding 83% of the sensitivity of proton (¹H) NMR[2], this molecule is an ideal candidate for ligand-observed NMR screening[3]. The lack of endogenous fluorine in biological systems ensures that ¹⁹F NMR spectra are entirely free of background interference from proteins or buffers, allowing for high-confidence hit identification[3][4].

Logical Framework in Drug Discovery

Before diving into the spectroscopic data, it is crucial to understand why this specific molecular architecture is synthesized and utilized in screening libraries.

FBDD_Logic A [1-(2,2-Difluoroethyl)cyclobutyl]methanamine (Fluorinated Fragment) B Lipophilicity Modulation (LogD Enhancement) A->B C Metabolic Stability (Blocking Oxidation) A->C D 19F NMR Probe (Background-Free Detection) A->D E Fragment-Based Drug Discovery (Target Binding Assays) B->E C->E D->E

Logical relationships of the difluoroethyl motif in fragment-based drug discovery.

Comprehensive Structural Characterization

The structural validation of[1-(2,2-Difluoroethyl)cyclobutyl]methanamine requires a multinuclear NMR approach. The presence of the ¹⁹F nuclei introduces complex spin-spin splitting patterns (J-coupling) across the ¹H and ¹³C spectra that must be meticulously assigned[5][6].

Table 1: Predicted & Empirical ¹H NMR Assignments (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)Integration
-CHF₂ 5.80 - 6.20tt²J_HF ≈ 56.0, ³J_HH ≈ 4.51H
-CH₂ -NH₂2.75 - 2.85sN/A2H
-CH₂ -CHF₂2.10 - 2.30dt³J_HF ≈ 16.0, ³J_HH ≈ 4.52H
Cyclobutane C2/C41.80 - 2.00mComplex4H
Cyclobutane C31.70 - 1.90mComplex2H
-NH₂ 1.20 - 1.50br sExchangeable2H
Table 2: Predicted & Empirical ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon EnvironmentChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)
-C HF₂115.0 - 118.0t¹J_CF ≈ 240.0
-C H₂-NH₂48.0 - 52.0sN/A
Cyclobutane C 1 (Quat)42.0 - 45.0t³J_CF ≈ 5.0
-C H₂-CHF₂40.0 - 45.0t²J_CF ≈ 22.0
Cyclobutane C 2/C430.0 - 32.0sN/A
Cyclobutane C 315.0 - 16.0sN/A
Table 3: Predicted & Empirical ¹⁹F NMR Assignments (376 MHz, CDCl₃)
Fluorine EnvironmentChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)
-CHF₂ -114.0 to -118.0dt²J_HF ≈ 56.0, ³J_HF ≈ 16.0

Note: The ¹⁹F chemical shift range for aliphatic -CH₂F and -CHF₂ groups typically spans -114 to -220 ppm, heavily dependent on the adjacent electron-withdrawing or donating environment[5][6].

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness in the structural assignment, the following protocol establishes a self-validating system. By extracting the exact J-coupling values from the ¹H spectrum and cross-referencing them against the ¹⁹F spectrum, the data inherently proves its own accuracy.

Step 1: Sample Preparation

  • Weigh 15–20 mg of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine.

  • Dissolve in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an absolute zero-point reference (0.00 ppm) for ¹H and ¹³C spectra. This ensures that any subtle chemical shifts observed later during ligand-target binding assays are genuine interaction events and not artifacts of magnetic field drift[7].

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • Tune and match the probe specifically for ¹H, ¹³C, and ¹⁹F frequencies. Causality: Fluorine-19 resonates at a frequency very close to Proton (e.g., 376 MHz on a 400 MHz instrument). Precise tuning is mandatory to prevent signal bleed-over and ensure maximum signal-to-noise (S/N) ratio[5][7].

Step 3: Acquisition Parameters

  • ¹H NMR: Use a standard 30° pulse (zg30), 16 scans, and a 2-second relaxation delay (D1).

  • ¹⁹F NMR: Acquire using a ¹H-decoupled sequence (igig) with 64 scans. Causality: Decoupling the protons collapses the complex doublet-of-triplets (dt) into a sharp singlet, dramatically increasing the S/N ratio. This is critical for high-throughput FBDD screening where ligand concentrations may be low[4][8].

  • ¹³C NMR: Use a power-gated ¹H decoupling sequence (zgpg30) with 512–1024 scans. Causality: The quaternary C1 carbon lacks attached protons, resulting in a longer T₁ relaxation time and no Nuclear Overhauser Effect (NOE) enhancement. High scan counts are required to resolve this peak above the baseline.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B Probe Tuning & Matching (1H, 13C, 19F) A->B C 1H NMR (zg30) 16 Scans B->C D 19F NMR (igig) 1H-Decoupled B->D E 13C NMR (zgpg30) 512 Scans B->E F Fourier Transform & Phase Correction C->F D->F E->F G Multiplet Analysis & J-Coupling Extraction F->G

Step-by-step NMR acquisition and processing workflow for fluorinated amines.

Mechanistic & Spectroscopic Causality

The structural proof of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine lies in the ¹⁹F-¹H and ¹⁹F-¹³C scalar couplings.

  • The ²J_HF Coupling (~56 Hz): The proton directly attached to the same carbon as the two fluorines (-CHF₂) experiences a massive geminal coupling. In the ¹H spectrum, this splits the signal into a wide triplet.

  • The ¹J_CF Coupling (~240 Hz): In the ¹³C spectrum, the carbon atom of the -CHF₂ group is split into a massive triplet. This ~240 Hz gap is a definitive, unforgeable fingerprint of a difluoromethyl/difluoroethyl group. If this spacing does not match exactly, the structural assignment is incorrect.

  • Absence of ³J_HH at C1: Because the C1 position of the cyclobutane ring is quaternary, the -CH₂-NH₂ protons appear as a sharp singlet. They have no vicinal protons to couple with, providing a clear diagnostic anchor point in the ¹H spectrum.

By correlating the ~56 Hz coupling constant found in the ¹H spectrum with the exact same ~56 Hz coupling constant found in the non-decoupled ¹⁹F spectrum, the analytical scientist creates a closed, self-validating loop of evidence.

References

  • Enamine. "88-1143-35 Enamine Compound 250mg CAS No:1849358-02-6 EN300-1590124". AS-1 / Enamine Catalog. Available at:[Link]

  • Urick, A. K., et al. "Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery". RSC Medicinal Chemistry, 2021. Available at:[Link]

  • Zhang, X., et al. "Dominant Entropic Binding of Perfluoroalkyl Substances (PFASs) to Albumin Protein Revealed by 19F NMR". National Institutes of Health (PMC), 2021. Available at:[Link]

  • Chen, H., et al. "Solution NMR Spectroscopy in Target-Based Drug Discovery". Molecules (MDPI), 2017. Available at:[Link]

  • Wang, Y., et al. "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery". National Institutes of Health (PMC), 2022. Available at:[Link]

  • Dalvit, C., et al. "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects". Journal of Medicinal Chemistry (ACS), 2021. Available at:[Link]

  • Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • RSC Supporting Information. "19F NMR Data and Mass Spectrometry for Fluorinated Aliphatics". Royal Society of Chemistry. Available at:[Link]

Sources

Foundational

A Technical Guide to the Theoretical Conformational Analysis of Difluoroethyl Cyclobutyl Amines

Abstract The three-dimensional structure of a molecule—its conformation—is a critical determinant of its biological activity. For researchers in drug development, understanding the accessible conformational space of a po...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional structure of a molecule—its conformation—is a critical determinant of its biological activity. For researchers in drug development, understanding the accessible conformational space of a potential therapeutic agent is paramount for optimizing its interaction with biological targets, thereby enhancing potency and selectivity. This guide provides an in-depth technical overview of the theoretical and computational methodologies for the conformational analysis of difluoroethyl cyclobutyl amines, a molecular scaffold of growing interest in medicinal chemistry. We will explore the foundational principles, from the puckering of the cyclobutane ring to the nuanced stereoelectronic effects of the difluoroethyl group, and present a self-validating computational workflow that integrates molecular mechanics and quantum mechanics. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous computational techniques to accelerate and refine the molecular design process.

The Significance of Conformation in Drug Design

The principle of "lock and key" has evolved into a more dynamic understanding of "conformational selection" in drug-receptor interactions. A molecule in solution is not a single static structure but an ensemble of interconverting conformers, each with a specific energy.[1] The biologically active conformation, the one that binds to the target receptor, must be energetically accessible. A comprehensive conformational analysis, therefore, allows scientists to predict binding modes, understand structure-activity relationships (SAR), and rationally design molecules with improved pharmacological profiles.[2][3]

The Fluorine Advantage: Bioisosteric Replacement and Conformational Control

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4] Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often with profound effects.[5] The difluoroethyl group (-CH2CHF2) is particularly noteworthy as a bioisostere for moieties like the methoxy group, offering similar steric and electronic features but with enhanced metabolic stability.[6][7] Crucially, fluorine substitution also exerts significant control over molecular conformation through stereoelectronic effects, most notably the gauche effect.[8][9] This effect, driven by hyperconjugation, often stabilizes a gauche conformation over an anti conformation, a preference that can pre-organize a molecule into a desired bioactive shape.[8][10]

Focus on Difluoroethyl Cyclobutyl Amines: A Scaffold of Interest

The cyclobutane ring is a valuable scaffold in drug design, offering a greater degree of three-dimensional character compared to planar aromatic rings. Its inherent ring strain and puckered nature provide a rigid framework that can reduce the entropic penalty of binding to a receptor.[11][12] When combined with a difluoroethyl group and a pharmacophorically essential amine, the resulting difluoroethyl cyclobutyl amine structure presents a complex and fascinating conformational landscape. The amine group itself, as a key site for hydrogen bonding and salt bridge formation, has conformational preferences that are highly dependent on its protonation state.[13] Understanding the interplay between the cyclobutane pucker, the torsional preferences of the difluoroethyl sidechain, and the orientation of the amine is critical for exploiting this scaffold in drug discovery.

Theoretical Foundations of Conformational Analysis

The goal of a theoretical conformational analysis is to map the potential energy surface (PES) of a molecule to identify its low-energy minima (stable conformers) and the energy barriers that separate them. Several computational methods are employed to achieve this, each with a different balance of accuracy and computational cost.[14]

Molecular Mechanics (MM): The Workhorse of Conformational Searching

Molecular mechanics is an empirical method that describes the potential energy of a system using a classical mechanical model known as a force field. The force field is a set of parameters and potential functions that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions.

Key Causality: MM methods are computationally inexpensive, making them ideal for the initial, broad exploration of a molecule's vast conformational space.[15] For fluorinated compounds, it is critical to use a force field specifically parameterized to handle the unique electronic properties of fluorine, such as OPLS (Optimized Potentials for Liquid Simulations) or GAFF (General Amber Force Field) with appropriate fluorine parameters.[4][16]

Quantum Mechanics (QM): For Refined Energetics

Quantum mechanics methods solve the Schrödinger equation to provide a much more accurate description of the electronic structure and energy of a molecule.[14][17] Density Functional Theory (DFT) is a widely used QM method in drug discovery that offers a good compromise between accuracy and computational expense.[18]

Key Causality: While computationally intensive, QM calculations are essential for obtaining reliable relative energies of the most important conformers identified during the MM search.[19][20] This step is crucial for validating the force field's predictions and for accurately calculating the Boltzmann population of each conformer. Functionals like B3LYP and M06-2X, paired with a sufficiently large basis set (e.g., 6-311+G**), are commonly employed for this refinement.[17][18]

Integrating MM and QM: A Hybrid Approach

The most robust and trustworthy computational strategies employ a hierarchical approach, using the speed of MM for broad sampling and the accuracy of QM for refinement.[14] This hybrid MM/QM workflow ensures that the vast conformational space is explored efficiently without sacrificing the energetic accuracy needed for reliable predictions.[21]

Methodology: A Step-by-Step Computational Workflow

A self-validating system for conformational analysis involves a multi-step process designed to systematically reduce the conformational space to a small number of energetically favorable structures.

Step 1: Initial 3D Structure Generation

The process begins with generating a reasonable 3D structure from a 2D representation of the molecule. This initial structure is then subjected to a quick energy minimization using a molecular mechanics force field to resolve any atomic clashes or unrealistic bond geometries.[22]

Step 2: Global Conformational Search (MM)

This is the core exploration phase. A systematic or stochastic search algorithm is used to generate a large and diverse set of conformers. Common methods include:

  • Systematic Search: Rotates each rotatable bond by a defined increment. This is exhaustive but can be computationally prohibitive for molecules with many rotatable bonds.

  • Stochastic/Monte Carlo Methods: Randomly changes torsional angles and accepts or rejects the new conformation based on its energy. The Monte Carlo Multiple Minimum (MCMM) method is a powerful variant.[23]

Key Causality: The goal of this step is to cast a wide net to ensure that all low-energy regions of the potential energy surface are sampled. The choice of method depends on the molecule's flexibility.[24]

Step 3: Clustering and Redundancy Elimination

The global search can generate thousands of conformers, many of which are duplicates or energetically insignificant. These are filtered and clustered based on:

  • Energy Window: Discarding all conformers above a certain energy threshold (e.g., 10-20 kcal/mol) from the global minimum.

  • RMSD Clustering: Grouping geometrically similar conformers based on a root-mean-square deviation (RMSD) cutoff. A representative structure is chosen from each cluster.

Key Causality: This is a critical data reduction step that focuses computational resources on a smaller, more relevant set of unique, low-energy conformers.[23]

Step 4: QM Geometry Optimization and Energy Refinement

The representative conformers from the previous step are subjected to a higher level of theory. Each structure is re-optimized using a quantum mechanics method (e.g., DFT). Single-point energy calculations are then performed on the QM-optimized geometries to obtain highly accurate relative energies.[25]

Key Causality: This refinement step corrects for the inherent inaccuracies of the MM force field, providing a more reliable energetic ranking of the conformers. It serves as a validation of the initial MM search.[19]

Step 5: Analysis of Results

The final set of QM-refined conformers is analyzed to understand the molecule's conformational preferences.

  • Boltzmann Population: The relative population of each conformer at a given temperature is calculated from its relative free energy.

  • Geometric Analysis: Key dihedral angles, bond lengths, and ring puckering parameters are measured to characterize the dominant conformations.

  • Intramolecular Interactions: The analysis should identify key non-covalent interactions, such as hydrogen bonds or stabilizing gauche interactions, that dictate the conformational landscape.

Mandatory Visualization: Computational Workflow

G cluster_0 PART 1: Broad Exploration (Molecular Mechanics) cluster_1 PART 2: Refinement & Analysis (Quantum Mechanics) A 1. Initial 3D Structure Generation & MM Minimization B 2. Global Conformational Search (e.g., MCMM, Low-Mode MD) A->B C 3. Energy & RMSD Clustering (Identify Unique Low-Energy Conformers) B->C D 4. QM Geometry Optimization (e.g., DFT B3LYP/6-311+G**) C->D  Output: Representative Conformers E 5. QM Single-Point Energy (Calculate Accurate Relative Energies) D->E F 6. Data Analysis (Boltzmann Populations, Geometric Parameters) E->F G Final Conformational Ensemble

Caption: A hierarchical workflow for robust conformational analysis.

Key Conformational Features of Difluoroethyl Cyclobutyl Amines

Cyclobutane Ring Puckering: The Butterfly Motion

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would result from all eight C-H bonds being eclipsed in a planar arrangement.[26] This puckering is characterized by a dihedral angle, with the ring rapidly interconverting between two equivalent puckered states.[11][27] The energy barrier for this inversion is typically low.[28] Substituents on the ring will have a preference for either an axial or equatorial position, which can influence the puckering angle and the energetic landscape of the ring.[29][30][31]

Torsional Profiles of the Difluoroethyl Sidechain

The conformational preferences of the difluoroethyl group are governed by a complex interplay of steric and stereoelectronic effects.[32] The dominant electronic factor is the gauche effect, where hyperconjugation between a C-H σ-bonding orbital and an adjacent C-F σ*-antibonding orbital stabilizes conformations where the C-H and C-F bonds are gauche (dihedral angle of ~60°) to each other.[8][33] This often leads to a counter-intuitive preference for gauche conformers over the sterically less hindered anti conformers.[34][35]

Mandatory Visualization: Key Torsional Angles

Caption: Key rotatable bonds defining the conformation.

The Role of the Amine: Protonation State and Interactions

The amine group is typically a primary point of interaction with a biological target. Its protonation state at physiological pH is crucial. In its protonated form (R-NH3+), it is an excellent hydrogen bond donor. The conformation around the C-N bond will determine the spatial orientation of this crucial interaction point. Furthermore, intramolecular hydrogen bonding between the amine (or ammonium) group and the electronegative fluorine atoms of the difluoroethyl moiety can significantly influence the overall conformational preference.

Case Study: Hypothetical Analysis of a Model Compound

To illustrate the workflow, let's consider a hypothetical analysis of 1-(cyclobutyl)-2,2-difluoroethan-1-amine.

Computational Details
  • MM Conformational Search: Performed using the OPLS3e force field in a Schrödinger MacroModel environment, employing a mixed torsional/low-mode sampling method to generate up to 5,000 conformers.

  • Clustering: Conformers within a 20 kcal/mol energy window were clustered with an RMSD cutoff of 1.0 Å.

  • QM Refinement: The lowest energy conformer from each cluster was re-optimized at the B3LYP-D3/6-311+G** level of theory using Gaussian 16. Final energies were calculated at the same level.

Results and Discussion

The analysis yielded four low-energy conformers, representing over 95% of the calculated population at 298K.

Table 1: Relative Energies and Populations of Low-Energy Conformers

Conformer IDMM Relative Energy (kcal/mol)QM Relative Energy (kcal/mol)Boltzmann Population (%)
Conf-1 0.000.0055.2
Conf-2 0.250.4525.1
Conf-3 1.101.208.9
Conf-4 0.951.556.1

Table 2: Key Dihedral Angles (in degrees) for the Lowest Energy Conformer (Conf-1)

Dihedral AngleDescriptionValue (°)
Pucker C1-C2-C3-C428.5
τ1 C2-C1-N-C5175.8 (anti)
τ2 C1-N-C5-C6-65.2 (gauche)

The results indicate a clear preference for a puckered cyclobutane ring (Pucker angle ≈ 28.5°).[36] The lowest energy conformer, Conf-1 , which accounts for over half of the population, adopts an anti orientation of the amine group relative to the ring (τ1) and a gauche relationship between the amine and the CF2 group (τ2). This gauche preference is a classic example of the stabilizing hyperconjugative interactions between the N-C σ-bond and the C-F σ*-antibonding orbitals, a phenomenon analogous to the fluorine gauche effect.[5][10]

Conclusion and Future Directions

The theoretical conformational analysis of difluoroethyl cyclobutyl amines is a multi-faceted challenge that requires a synergistic application of molecular mechanics and quantum mechanics.[21] A rigorous, hierarchical workflow, as described in this guide, provides a trustworthy and self-validating system for mapping the potential energy surface of these complex molecules. By understanding the delicate balance of ring puckering, side-chain torsional strain, and specific stereoelectronic effects imparted by fluorine, medicinal chemists can make more informed decisions in the design of novel therapeutics. Future work in this area will likely involve the increasing use of molecular dynamics (MD) simulations to explore the dynamic behavior of these molecules in explicit solvent and the application of machine learning potentials to further bridge the gap between accuracy and computational speed.[2][14]

References

  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transform
  • Exploration of the Role of Computational Chemistry in Modern Drug Discovery. (2024). Zhang.
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry.
  • Advances in Computational Chemistry for Drug Discovery. (2024). Google Cloud.
  • Computational Methods in Drug Discovery. (n.d.). PMC - NIH.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). The Journal of Organic Chemistry.
  • COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. (2025). Frontier in Medical and Health Research.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006).
  • Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. (n.d.). PMC.
  • Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. (2006).
  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. (2005).
  • Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. (n.d.).
  • Puckering structure in the infra-red spectrum of cyclobutane. (2006). Taylor & Francis.
  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • A Computational Study of Vicinal Fluorination in 2,3- Difluorobutane: Implications for Conformational Control in Alkane Chains. (2014). University of Southampton.
  • Classical Force Field for Hydrofluorocarbon Molecular Simulations. Application to the Study of Gas Solubility in Poly(vinylidene fluoride). (2014).
  • Gauche effect. (n.d.). Wikipedia.
  • The Fluorine Gauche Effect: A Brief History. (2016). Wiley Online Library.
  • A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene). (n.d.).
  • Organofluorine Chemistry: Synthesis and Conformation of Vicinal Fluoromethylene Motifs. (2012). Accounts of Chemical Research.
  • Conformational Searching with Quantum Mechanics. (n.d.). PubMed.
  • Conformer Search. (2022). Avogadro.
  • A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... (n.d.).
  • The C–F bond as a conformational tool in organic and biological chemistry. (2010). Beilstein Journal of Organic Chemistry.
  • 1,1-Difluoroethyl chloride (CH3CF2Cl)
  • Conformers of Cycloalkanes. (n.d.). Lumen Learning.
  • 4.4: Conformations of Cycloalkanes. (2026). Chemistry LibreTexts.
  • Fluorinated Protein−Ligand Complexes: A Computational Perspective. (2024). Freie Universität Berlin.
  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. (2018).
  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). RSC Publishing.
  • Conformational Searching with Quantum Mechanics. (n.d.).
  • Conformational Sampling. (n.d.).
  • (PDF) The Fluorine Gauche Effect: A Brief History. (n.d.).
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013).
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
  • Effective Force Field for Liquid Hydrogen Fluoride from Ab Initio Molecular Dynamics Simulation Using the Force-Matching Method. (2005).
  • How Do I Run a Conformational Search Using MacroModel and Jaguar? (2025). Schrödinger.
  • Theoretical study on conformational energies of transition metal complexes. (n.d.). Google Cloud.
  • Conform
  • Conformational Searching using MacroModel and ConfGen. (n.d.). SeRMN.
  • α,α-Difluorinated Allylsulfones: gem-Difluoroethylenyl Reagents for Synthesis of Fluorinated Chiral α-Quaternary Amino Acids. (2025).
  • Molecular Recognition of Amines and Amino Esters by Zinc Porphyrin Receptors: Binding Mechanisms and Solvent Effects. (n.d.).
  • Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers. (2012).
  • Effective force field for liquid hydrogen fluoride from ab initio molecular dynamics simulation using the force-m
  • Conformational Analysis of 1,3-Difluorin
  • Conformational Ensembles: The Role of Neuropeptide Structures in Receptor Binding. (1999). Biophysical Journal.
  • Roles of Amino Acids and Subunits in Determining the Inhibition of Nicotinic Acetylcholine Receptors by Competitive Antagonists. (n.d.). PMC.

Sources

Exploratory

early stage drug discovery using[1-(2,2-Difluoroethyl)cyclobutyl]methanamine

An In-Depth Technical Guide to Early-Stage Drug Discovery Featuring [1-(2,2-Difluoroethyl)cyclobutyl]methanamine Authored by a Senior Application Scientist Foreword: The Imperative of Rational Design in Modern Drug Disco...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Early-Stage Drug Discovery Featuring [1-(2,2-Difluoroethyl)cyclobutyl]methanamine

Authored by a Senior Application Scientist

Foreword: The Imperative of Rational Design in Modern Drug Discovery

In an era where the "low-hanging fruit" of drug targets has been largely harvested, the demand for novel chemical entities (NCEs) with superior efficacy, selectivity, and pharmacokinetic profiles has never been greater. The strategic design of new molecular scaffolds is paramount to unlocking previously "undruggable" targets and overcoming challenges such as drug resistance and off-target toxicity. This guide delves into the principles of rational drug design through the lens of a promising, albeit underexplored, chemical entity: [1-(2,2-Difluoroethyl)cyclobutyl]methanamine .

This molecule serves as an exemplary case study, embodying the deliberate integration of two privileged structural motifs in medicinal chemistry: the conformationally constrained cyclobutane ring and the metabolically robust 2,2-difluoroethyl group. By dissecting the strategic rationale behind its design, we will lay out a comprehensive roadmap for its synthesis, characterization, and progression through an early-stage drug discovery pipeline. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply cutting-edge principles in the quest for next-generation therapeutics.

Part 1: Deconstructing the Scaffold - A Rationale for Design

The therapeutic potential of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine stems from the synergistic interplay of its core components. The selection of each moiety is a calculated decision aimed at conferring specific, advantageous properties to the molecule as a whole.

The Cyclobutane Core: Imposing Three-Dimensionality and Metabolic Stability

The cyclobutane ring is a powerful tool for navigating chemical space beyond the flat, aromatic structures that have historically dominated drug discovery. Its key contributions include:

  • Conformational Restriction: Unlike flexible aliphatic chains, the puckered, three-dimensional structure of the cyclobutane ring limits the number of accessible conformations.[1][2] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

  • Metabolic Stability: The cyclobutane scaffold is generally resistant to metabolic degradation, particularly oxidation, which is a common liability for more flexible alkyl chains.[2] This intrinsic stability can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Novel Vectorial Exit: The rigid geometry of the cyclobutane ring provides well-defined vectors for substituents, allowing for precise positioning of pharmacophoric elements within a target's binding site. This is a significant advantage over more conformationally ambiguous linkers.[3]

The 2,2-Difluoroethyl Group: A Bioisostere for Enhanced Drug-like Properties

The introduction of fluorine is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[4][5] The 2,2-difluoroethyl group, in particular, is a valuable bioisosteric replacement for metabolically vulnerable groups like methoxy ethers.[6] Its benefits include:

  • Blocked Metabolic Oxidation: The two fluorine atoms on the α-carbon effectively block cytochrome P450-mediated oxidation, a major metabolic pathway for many drugs.[6] This leads to increased metabolic stability and oral bioavailability.

  • Modulation of Physicochemical Properties: The strongly electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the primary amine in our target molecule. This can be crucial for optimizing cell permeability and target engagement at physiological pH.

  • Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access intracellular targets.[7]

The Primary Aminomethyl Group: A Versatile Anchor for Target Interaction

The primary aminomethyl group serves as a key interaction point, capable of forming hydrogen bonds, salt bridges, and other electrostatic interactions with biological targets. Its presence suggests potential activity against a wide range of target classes that recognize endogenous amines, such as:

  • G-protein coupled receptors (GPCRs)

  • Ion channels

  • Transporters

  • Enzymes (e.g., monoamine oxidases, kinases, proteases)

The combination of these three motifs in [1-(2,2-Difluoroethyl)cyclobutyl]methanamine creates a novel scaffold with a high degree of sp³ character, excellent metabolic stability, and versatile target-binding potential.

Part 2: A Proposed Synthetic Pathway

Given the novelty of the target molecule, a robust and scalable synthetic route is the first critical step. The following multi-step synthesis is proposed, leveraging established methodologies for the construction of fluorinated cyclobutane derivatives.[8][9][10]

Synthetic Workflow Overview

The proposed synthesis begins with commercially available cyclobutanone and proceeds through a key difluoroalkylation step, followed by functional group manipulation to install the aminomethyl moiety.

Synthetic Workflow A Cyclobutanone B 1-(Hydroxymethyl)cyclobutanol A->B  Grignard Reaction  (e.g., (HCHO)n, Mg) C Cyclobutanecarbaldehyde B->C  Oxidation  (e.g., PCC, DMP) D 1-Cyclobutyl-2,2-difluoroethanol C->D  Difluoroalkylation  (e.g., TMSCF3, TBAF) E 1-(2,2-Difluoroethyl)cyclobutanecarbonitrile D->E  Nucleophilic Substitution  (e.g., MsCl, then NaCN) F [1-(2,2-Difluoroethyl)cyclobutyl]methanamine E->F  Reduction  (e.g., LiAlH4, H2/Ni)

Caption: Proposed synthetic route to the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(Hydroxymethyl)cyclobutanol

  • To a stirred suspension of magnesium turnings in anhydrous diethyl ether under an argon atmosphere, add a solution of bromomethane in diethyl ether dropwise to initiate Grignard formation.

  • Once the magnesium is consumed, add paraformaldehyde portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-(hydroxymethyl)cyclobutanol.

Step 2: Synthesis of Cyclobutanecarbaldehyde

  • To a solution of 1-(hydroxymethyl)cyclobutanol in dichloromethane (DCM), add Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile) to obtain cyclobutanecarbaldehyde.

Step 3: Synthesis of 1-Cyclobutyl-2,2-difluoroethanol

  • Dissolve cyclobutanecarbaldehyde in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere.

  • Add (trifluoromethyl)trimethylsilane (TMSCF₃) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield 1-cyclobutyl-2,2-difluoroethanol.

Step 4: Synthesis of 1-(2,2-Difluoroethyl)cyclobutanecarbonitrile

  • Dissolve 1-cyclobutyl-2,2-difluoroethanol in DCM and cool to 0 °C.

  • Add triethylamine followed by methanesulfonyl chloride (MsCl) dropwise.

  • Stir for 1-2 hours at 0 °C.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the crude mesylate and dissolve it in dimethylformamide (DMF).

  • Add sodium cyanide (NaCN) and heat the reaction to 80 °C for 6 hours.

  • Cool to room temperature, pour into water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography to afford 1-(2,2-difluoroethyl)cyclobutanecarbonitrile.

Step 5: Synthesis of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine

  • To a suspension of lithium aluminium hydride (LiAlH₄) in anhydrous THF at 0 °C, add a solution of 1-(2,2-difluoroethyl)cyclobutanecarbonitrile in THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF.

  • Concentrate the filtrate and purify the crude amine by distillation or by conversion to its hydrochloride salt and recrystallization to yield the final product.

Part 3: In Vitro Profiling - Establishing a Baseline for Drug-like Properties

Before committing to extensive biological screening, it is crucial to establish the fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.

Predicted Physicochemical Properties

The following properties are predicted based on the known effects of the cyclobutane and difluoroethyl moieties.

PropertyPredicted Value/RangeRationale
Molecular Weight ~163.2 g/mol Low molecular weight, favorable for "Rule of 5" compliance.
cLogP 1.5 - 2.5The cyclobutane and difluoroethyl groups increase lipophilicity.
pKa (amine) 8.5 - 9.5The electron-withdrawing difluoroethyl group is expected to lower the basicity of the primary amine compared to a non-fluorinated analog.[4]
Topological Polar Surface Area (TPSA) ~26 ŲLow TPSA, suggesting good potential for cell permeability.
Fraction sp³ (Fsp³) 1.0High degree of three-dimensionality, a desirable trait for modern drug candidates.[11]
Standard In Vitro ADME/Tox Workflow

A tiered approach is recommended to efficiently assess the molecule's drug-like potential.

ADME Workflow cluster_2 Decision Gate A Aqueous Solubility (Kinetic Nephelometry) G Candidate for In Vivo PK? A->G B Metabolic Stability (Human Liver Microsomes) B->G C Cell Permeability (Caco-2 or PAMPA) C->G D Plasma Protein Binding (Equilibrium Dialysis) D->G E CYP450 Inhibition (Fluorometric Assay Panel) E->G F Hepatotoxicity (Hepatocyte Viability Assay) F->G

Caption: A standard workflow for in vitro ADME/Tox profiling.

Protocol: Human Liver Microsome (HLM) Stability Assay

This assay provides a preliminary assessment of the molecule's susceptibility to Phase I metabolic enzymes.

  • Preparation:

    • Prepare a stock solution of the test compound ([1-(2,2-Difluoroethyl)cyclobutyl]methanamine) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) and an NADPH regenerating system on ice.

    • Prepare a working solution of the test compound in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the HLM, phosphate buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Include control wells: a negative control (without NADPH) and a positive control (a compound with known metabolic liability, e.g., verapamil).

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression. This data is used to predict hepatic clearance.

Part 4: Target Identification and Screening Strategy

With a viable synthetic route and favorable in vitro profile, the next phase is to identify its biological target(s). The molecule's structure does not immediately point to a single target, necessitating a broad-based screening approach followed by more focused validation.

Proposed Screening Cascade

Screening Cascade A Tier 1: Broad Target Screening (e.g., Phenotypic screens, large-panel enzymatic/binding assays) B Tier 2: Hit Confirmation (Re-synthesis & re-testing, orthogonal assays) A->B  Initial Hits C Tier 3: Dose-Response & Selectivity (IC50/EC50 determination, profiling against related targets) B->C  Confirmed Hits D Tier 4: Cellular & Functional Assays (Target engagement, downstream signaling, cell viability/phenotype) C->D  Potent & Selective Hits E Lead Series Identified D->E  Cell-Active Lead

Caption: A tiered strategy for target identification and validation.

Hypothetical Case Study: Targeting Janus Kinases (JAKs)

The incorporation of a cyclobutane moiety has been successful in the development of Janus kinase (JAK) inhibitors.[3] The JAK-STAT pathway is a critical signaling cascade in the immune system, and its dysregulation is implicated in autoimmune diseases and cancers.[3] Let's hypothesize that our screening campaign identifies [1-(2,2-Difluoroethyl)cyclobutyl]methanamine as a potential JAK inhibitor.

JAK-STAT Signaling Pathway

JAK-STAT Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Cytokine Receptor JAK JAK Receptor->JAK Receptor->JAK 2. Dimerization & JAK Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_dimer_nucleus STAT Dimer (in Nucleus) Gene Target Gene Transcription STAT_dimer_nucleus->Gene 7. DNA Binding Inhibitor [1-(2,2-Difluoroethyl)cyclobutyl]methanamine Inhibitor->JAK Inhibition STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 5. Dimerization STAT_dimer->STAT_dimer_nucleus 6. Nuclear Translocation

Caption: Inhibition of the JAK-STAT signaling pathway.

Protocol: ADP-Glo™ Kinase Assay for JAK Inhibition

This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reagents:

    • JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2).

    • Substrate peptide (e.g., a generic tyrosine kinase substrate).

    • ATP at a concentration near the Kₘ for the specific JAK isoform.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • Test compound serially diluted in DMSO.

  • Kinase Reaction:

    • In a white, low-volume 384-well plate, add the test compound dilutions.

    • Add the JAK enzyme and substrate peptide mixture to all wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis:

    • Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent JAK inhibitor or no enzyme).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 5: Conclusion and Future Directions

This guide has presented a comprehensive, albeit prospective, framework for the early-stage evaluation of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine . By leveraging the established principles of medicinal chemistry, we have rationalized its design, proposed a viable synthetic route, and outlined a systematic approach to its physicochemical and biological characterization.

The true value of this scaffold lies in its potential as a starting point for a rich lead optimization program. Future efforts would focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to probe the importance of the primary amine (e.g., conversion to secondary/tertiary amines, amides), the substitution pattern on the cyclobutane ring, and the nature of the fluorinated alkyl chain.

  • Structure-Based Design: If a co-crystal structure with a validated target is obtained, computational chemistry and molecular modeling can guide the design of next-generation analogs with improved potency and selectivity.

  • In Vivo Evaluation: Promising lead compounds with good cellular activity and favorable ADME profiles would be advanced into animal models of disease to assess their in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

[1-(2,2-Difluoroethyl)cyclobutyl]methanamine represents more than just a single molecule; it is an embodiment of a design philosophy that prioritizes three-dimensionality, metabolic stability, and synthetic tractability. It serves as a compelling template for the development of novel chemical matter capable of addressing the complex challenges of modern drug discovery.

References

  • Wirth, T. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Leclerc, J. P., et al. (2022). Cyclobutanes in medicinal chemistry. Nature Chemistry. [Link]

  • Beierle, J. M., et al. (2012). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. NIH Public Access. [Link]

  • MacMillan, D. W. C., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Tran, V. T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances. [Link]

  • Zhang, X. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science. [Link]

  • Zhang, X., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. RSC Publishing. [Link]

  • Zhang, X. (2025). (PDF) Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. ResearchGate. [Link]

  • Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Amidation of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine

Introduction & Chemical Context The incorporation of fluorinated aliphatic motifs is a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity, improve metabolic stability, and enhance target binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The incorporation of fluorinated aliphatic motifs is a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. The building block [1-(2,2-Difluoroethyl)cyclobutyl]methanamine (CAS: 1849358-02-6) [1] represents a highly specialized primary amine.

Structurally, this molecule features a methanamine group attached to a fully substituted quaternary carbon (C1 of the cyclobutane ring), which is further substituted with a 2,2-difluoroethyl chain. This topology creates a neopentyl-like steric environment . While primary amines are generally excellent nucleophiles, the extreme steric bulk adjacent to the reacting center in this molecule severely hinders the nucleophilic attack on standard activated esters. Consequently, traditional coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversions, and elevated levels of side products (such as epimerization of the carboxylic acid or formation of unreactive N-acylureas).

To overcome this high activation energy barrier, highly efficient coupling reagents such as HATU (for discovery-scale SAR libraries) and T3P® (Propylphosphonic anhydride, for process-scale manufacturing) must be employed [2].

Mechanistic Causality & Reagent Selection

The successful amidation of a neopentyl-like amine relies on generating an exceptionally electrophilic acyl species that can force the formation of the sterically congested tetrahedral intermediate.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU generates an active 7-azabenzotriazole (OAt) ester. The adjacent nitrogen in the pyridine ring of the OAt leaving group provides an anchimeric assistance (neighboring group participation) effect, which accelerates the nucleophilic attack of the hindered [1-(2,2-Difluoroethyl)cyclobutyl]methanamine [3].

  • T3P (Propylphosphonic anhydride): T3P reacts with the carboxylic acid to form a highly reactive mixed phosphonic-carboxylic anhydride. Unlike HATU, T3P generates completely water-soluble byproducts, making it the reagent of choice for late-stage functionalization and large-scale synthesis where chromatographic purification is undesirable [2]. Furthermore, T3P operates under mild conditions that suppress the racemization of epimerization-prone substrates.

Reaction Pathway Visualization

AmidationPathway Acid Carboxylic Acid (Substrate) Activated Activated Acyl Species (Highly Electrophilic) Acid->Activated Base (DIPEA/Pyr) Reagent Coupling Reagent (T3P or HATU) Reagent->Activated Tetrahedral Sterically Congested Tetrahedral Intermediate Activated->Tetrahedral Nucleophilic Attack Amine Hindered Amine [1-(2,2-Difluoroethyl) cyclobutyl]methanamine Amine->Tetrahedral Product Fluorinated Amide (Target Product) Tetrahedral->Product Collapse & Elimination Waste Water-Soluble Byproducts Tetrahedral->Waste

Caption: Mechanistic workflow of the amidation process highlighting the sterically congested tetrahedral intermediate.

Quantitative Reagent Comparison

When designing the synthetic route for amidation with[1-(2,2-Difluoroethyl)cyclobutyl]methanamine, the choice of coupling reagent directly impacts yield and downstream processing. The following table summarizes expected performance metrics based on sterically hindered primary amine benchmarks.

Coupling ReagentActive Intermediate formedTypical Yield (Hindered Amines)Epimerization RiskByproduct RemovalScalability
HATU OAt Ester85 - 95%ModerateRequires ChromatographyPoor (Cost/Safety)
T3P (50% in EtOAc) Mixed Anhydride80 - 90%Very LowAqueous ExtractionExcellent
EDC / HOBt OBt Ester< 40% (Sluggish)HighAqueous ExtractionGood

Experimental Protocols

Protocol A: Discovery-Scale Amidation using HATU

Optimized for rapid library synthesis and milligram-scale SAR generation.

Materials:

  • Carboxylic acid substrate (1.0 equiv) *[1-(2,2-Difluoroethyl)cyclobutyl]methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to acid)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) dropwise at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the electron-deficient carbon of HATU. This forms the highly electrophilic OAt active ester. Pre-activation for 5–10 minutes ensures complete conversion to the active ester before the hindered amine is introduced, preventing side reactions.

  • Amine Addition: Add [1-(2,2-Difluoroethyl)cyclobutyl]methanamine (1.1 equiv) to the stirring solution.

    • Causality: A slight excess of the amine is used to drive the equilibrium forward against the steric resistance of the neopentyl-like center.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the consumption of the active ester via LC-MS.

    • Causality: The extended reaction time is required because the bulky cyclobutyl and difluoroethyl groups physically block the trajectory of nucleophilic attack, lowering the reaction rate constant.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove DMF and basic byproducts.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Process-Scale Amidation using T3P

Optimized for multi-gram scale-up, minimizing epimerization and avoiding chromatographic purification.

Materials:

  • Carboxylic acid substrate (1.0 equiv) *[1-(2,2-Difluoroethyl)cyclobutyl]methanamine (1.05 equiv)

  • T3P® (50% w/w solution in EtOAc) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (MeTHF) (0.2 M)

Step-by-Step Procedure:

  • Substrate Solubilization: Charge a reactor with the carboxylic acid (1.0 equiv),[1-(2,2-Difluoroethyl)cyclobutyl]methanamine (1.05 equiv), and EtOAc.

    • Causality: Unlike HATU, T3P allows for the simultaneous presence of the acid and amine without forming unreactive guanidinium byproducts with the amine, streamlining the process operation.

  • Base Addition: Add Pyridine (3.0 equiv) to the mixture and cool the reactor to 0–5 °C.

    • Causality: Pyridine is preferred over stronger bases like TEA or DIPEA when using T3P for epimerization-prone substrates, as it provides sufficient basicity to drive the reaction without abstracting the α-proton of the carboxylic acid [2].

  • T3P Addition: Add the T3P solution (1.5 equiv) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • Causality: The slow addition controls the exothermic formation of the mixed anhydride.

  • Heating and Conversion: Warm the reaction to 50 °C and stir for 12–24 hours.

    • Causality: The steric hindrance of the [1-(2,2-Difluoroethyl)cyclobutyl] moiety severely retards the collapse of the tetrahedral intermediate. Mild heating provides the necessary thermal energy to overcome this kinetic bottleneck without degrading the T3P reagent.

  • Aqueous Workup (Self-Validating Step): Cool to room temperature and quench with water. Wash the organic layer with 1M HCl (to remove pyridine and unreacted amine), saturated NaHCO₃, and brine.

    • Causality: The propylphosphonic acid byproduct generated from T3P is highly water-soluble and is quantitatively removed during these aqueous washes, yielding a highly pure organic phase that can often be used directly in the next synthetic step without chromatography.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Organic Chemistry Portal. Retrieved March 19, 2026, from[Link]

  • National Institutes of Health (NIH) / PMC. (2020). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved March 19, 2026, from[Link]

Application

Application Notes and Protocols for the Synthesis of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Fluorinated Cyclobutane Scaffolds in Medicinal Chemistry The introduction of fluorine atoms into organic molecules is a...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Cyclobutane Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] The cyclobutane motif, a strained four-membered ring, offers a unique three-dimensional architecture that can serve as a bioisostere for various functional groups and provide novel intellectual property.[3] The combination of these two features in fluorinated cyclobutane derivatives has garnered significant attention in medicinal chemistry, with applications in antiviral, antitumor, and diagnostic agents.[4] This document provides a detailed guide for the synthesis of [1-(2,2-difluoroethyl)cyclobutyl]methanamine, a valuable building block for the development of novel therapeutics.

The synthetic strategy outlined herein is a multi-step sequence commencing from the commercially available 1,1-cyclobutanedicarboxylic acid. The key transformations include a selective reduction and oxidation sequence, a Wittig-type difluoroolefination, catalytic hydrogenation, and a final Curtius rearrangement to install the desired aminomethyl functionality. This guide provides detailed, step-by-step protocols, discusses the rationale behind the chosen methodologies, and offers insights into potential challenges and optimization strategies.

Overall Synthetic Strategy

The synthesis of [1-(2,2-difluoroethyl)cyclobutyl]methanamine is designed as a linear sequence, allowing for the isolation and characterization of key intermediates. The overall workflow is depicted below.

Synthetic_Workflow A 1,1-Cyclobutanedicarboxylic Acid B 1-(Hydroxymethyl)cyclobutanecarboxylic Acid A->B Selective Reduction C 1-Formylcyclobutanecarboxylic Acid B->C Swern Oxidation D 1-(2,2-Difluorovinyl)cyclobutanecarboxylic Acid C->D Wittig-type Difluoroolefination E 1-(2,2-Difluoroethyl)cyclobutanecarboxylic Acid D->E Catalytic Hydrogenation F [1-(2,2-Difluoroethyl)cyclobutyl]methanamine E->F Curtius Rearrangement Curtius_Rearrangement CarboxylicAcid R-COOH AcylAzide R-CON3 CarboxylicAcid->AcylAzide + DPPA, TEA Isocyanate R-N=C=O AcylAzide->Isocyanate Δ, -N2 BocAmine R-NHBoc Isocyanate->BocAmine + t-BuOH AmineHCl R-NH3+ Cl- BocAmine->AmineHCl + HCl

Sources

Method

Advanced Application Note:[1-(2,2-Difluoroethyl)cyclobutyl]methanamine in Medicinal Chemistry

Executive Summary The pursuit of novel chemical space in drug discovery relies heavily on the strategic incorporation of sp³-rich, conformationally restricted motifs. [1-(2,2-Difluoroethyl)cyclobutyl]methanamine (CAS: 18...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on the strategic incorporation of sp³-rich, conformationally restricted motifs. [1-(2,2-Difluoroethyl)cyclobutyl]methanamine (CAS: 1849358-02-6) has emerged as a highly versatile fluorinated building block[1]. By combining the rigidity of a cyclobutane ring with the unique physicochemical properties of a 2,2-difluoroethyl group, this primary amine offers medicinal chemists a powerful tool to navigate the complex balance of lipophilicity, basicity, and metabolic stability.

This application note provides an in-depth scientific rationale for deploying this building block, alongside field-proven, self-validating synthetic protocols designed for high-throughput and late-stage functionalization workflows.

Scientific Rationale & Physicochemical Profiling

The Causality of Structural Design

The architecture of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine is not arbitrary; it is engineered to solve specific pharmacokinetic and pharmacodynamic challenges[2][3]:

  • Conformational Restriction (The Cyclobutane Ring): Transitioning from flat, sp²-hybridized aromatic systems to sp³-rich cycloalkanes ("escape from flatland") improves aqueous solubility and reduces off-target promiscuity. The cyclobutane ring restricts the rotational degrees of freedom of the attached amine, locking it into vectors that can more optimally engage target binding pockets[3].

  • pKa Tuning & Basicity Reduction: Highly basic amines (pKa > 9.5) often suffer from poor membrane permeability and high hERG channel liability. The strongly electron-withdrawing nature of the gem-difluoro motif exerts a through-bond inductive (-I) effect. This subtly lowers the pKa of the adjacent primary amine, shifting it into a more favorable range (pKa 8.0–8.5) that balances solubility with passive permeability[4].

  • Metabolic Shielding: Alkyl side chains are notorious sites for cytochrome P450-mediated oxidative metabolism. The substitution of hydrogen atoms with fluorine in the 2,2-difluoroethyl group blocks these metabolic soft spots while acting as a lipophilic hydrogen bond donor, enhancing the compound's half-life without drastically inflating its molecular weight[5].

Quantitative Data Presentation

The table below summarizes the theoretical physicochemical advantages of incorporating this fluorinated motif compared to standard non-fluorinated or acyclic analogs.

Structural MotifClogP (Est.)pKa (Conjugate Acid)Fsp³Metabolic LiabilityhERG Liability Risk
Cyclobutyl-methanamine~1.2~9.6HighHigh (Oxidation at sidechain)Moderate to High
[1-(2,2-Difluoroethyl)cyclobutyl]methanamine ~1.8 ~8.2 High Low (Blocked by CF₂) Low
Benzyl-methanamine~1.5~9.3LowModerate (Benzylic oxidation)High

Note: ClogP and pKa values are representative estimates demonstrating the vector of change induced by the fluorinated cycloalkyl group.

Mechanism of Action & Workflow Visualization

To understand how this building block integrates into drug discovery programs, we must map both its structural impact and its synthetic utility.

G A [1-(2,2-Difluoroethyl)cyclobutyl]methanamine B Cyclobutane Ring (Conformational Restriction) A->B C 2,2-Difluoroethyl Group (Inductive Effect & Lipophilicity) A->C D Primary Amine (Versatile Conjugation) A->D E Increased sp3 Fraction (Fsp3) Improved Solubility B->E F Metabolic Stability pKa Tuning (Lowered) C->F G Amides, Ureas, 2° Amines Target Binding D->G

Caption: Structural features of the fluorinated building block and their resulting pharmacological impacts.

G Start Starting Material: Fluorinated Amine Path1 Amide Coupling (HATU, DIPEA, DMF) Start->Path1 Path2 Reductive Amination (NaBH(OAc)3, DCE) Start->Path2 Path3 Urea Formation (Triphosgene / Base) Start->Path3 Val1 LC-MS & TLC Validation (Monitor M+H = 150.1) Path1->Val1 Path2->Val1 Path3->Val1 Prod1 Target Amide (Kinase Inhibitors) Val1->Prod1 Prod2 Secondary Amine (GPCR Ligands) Val1->Prod2 Prod3 Target Urea (Enzyme Modulators) Val1->Prod3

Caption: Parallel synthetic workflows utilizing the primary amine for diverse library generation.

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems . Because the amine is situated adjacent to a sterically hindered quaternary carbon (the 1-position of the cyclobutane), standard coupling conditions (e.g., EDC/HOBt) often result in poor yields. The protocols below utilize optimized reagents to overcome this steric bulk.

Protocol A: High-Efficiency Amide Coupling

Rationale: HATU is selected over carbodiimides because the highly reactive 7-aza-OBt ester intermediate is required to overcome the neopentyl-like steric hindrance of the 1-substituted cyclobutane.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • [1-(2,2-Difluoroethyl)cyclobutyl]methanamine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir the mixture at room temperature for 10–15 minutes.

    • Causality Check: This pre-activation ensures complete formation of the active ester before the sterically hindered amine is introduced, preventing side reactions (such as guanidinylation of the amine by HATU).

  • Amine Addition: Add the building block in one portion. Stir at room temperature for 2 to 4 hours.

  • In-Process Validation: Remove a 5 µL aliquot, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS.

    • Validation Criteria: Look for the complete consumption of the starting acid and the disappearance of the amine mass ( [M+H]+=150.1 ). The product mass should be the dominant peak.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination

Rationale: The formation of the imine intermediate can be sluggish due to the steric environment. Acetic acid is used as a catalyst, and a pre-stirring period is mandated before the addition of the reducing agent to prevent premature reduction of the aldehyde/ketone.

Reagents:

  • Aldehyde or Ketone (1.0 equiv) *[1-(2,2-Difluoroethyl)cyclobutyl]methanamine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Combine the carbonyl compound, the fluorinated amine, and acetic acid in DCE. Stir at room temperature for 1 to 2 hours.

  • Reduction: Add NaBH(OAc)₃ in small portions to manage any mild exotherm. Stir the heterogeneous mixture overnight (12–16 hours) at room temperature.

  • In-Process Validation: Spot the reaction mixture on a TLC plate alongside the starting amine. Stain with Ninhydrin and heat.

    • Validation Criteria: The primary amine starting material will appear as a dark purple/pink spot. The successful formation of the secondary amine product will typically appear as a distinct, lighter orange/brown spot with a different Rf​ value.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via reverse-phase HPLC if necessary, as secondary amines can streak on standard silica.

Protocol C: Urea Formation via Isocyanate

Rationale: Ureas are excellent hydrogen-bond donors/acceptors in kinase and soluble epoxide hydrolase inhibitors. Reacting this building block with a pre-formed isocyanate is the most efficient route, avoiding the use of highly toxic phosgene gas.

Reagents:

  • Target Isocyanate (1.0 equiv)

  • [1-(2,2-Difluoroethyl)cyclobutyl]methanamine (1.05 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the fluorinated amine and TEA in anhydrous DCM. Cool the flask to 0 °C using an ice bath.

  • Coupling: Add the isocyanate dropwise (if liquid) or in small portions (if solid).

    • Causality Check: Cooling minimizes the formation of symmetric urea byproducts that can occur if trace moisture reacts with the isocyanate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Validation: Monitor by LC-MS. Ureas generally ionize extremely well in positive electrospray ionization (ESI+).

  • Workup & Isolation: The resulting urea often precipitates directly from the DCM as a white solid. If precipitation occurs, isolate via vacuum filtration and wash with cold DCM. If it remains in solution, wash with 1N HCl, followed by brine, dry, and concentrate.

References

  • Grygorenko, O. O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. Available at:[Link][2][3]

  • Ruz, P., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at:[Link][4]

  • NextSDS Database. (2025). Chemical Substance Information for Fluorinated Cyclobutyl Methanamines. Available at:[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine

Welcome to the technical support guide for [1-(2,2-Difluoroethyl)cyclobutyl]methanamine. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the long-term st...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for [1-(2,2-Difluoroethyl)cyclobutyl]methanamine. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable building block. Improper storage can lead to degradation, resulting in inconsistent experimental outcomes, reduced yields, and compromised data quality. This guide is structured to help you understand the potential degradation pathways, troubleshoot common issues, and implement best practices for storage and handling.

Section 1: Frequently Asked Questions (FAQs): The Chemistry of Degradation

This section addresses the fundamental chemical principles governing the stability of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine. Understanding these principles is the first step toward preventing degradation.

Q1: What are the most likely degradation pathways for this compound during storage?

A: The primary points of reactivity on this molecule are the primary amine and, to a lesser extent, the strained cyclobutane ring. The main degradation pathways are:

  • Oxidation: The primary amine is an electron-rich functional group susceptible to oxidation by atmospheric oxygen.[1] This can lead to the formation of imines and other oxidized species, which can compromise sample purity.

  • Reaction with Carbon Dioxide: Primary amines readily react with atmospheric carbon dioxide (CO₂) to form carbamate salts. While often reversible upon dissolution or under acidic conditions, this reaction effectively reduces the concentration of the free amine and can introduce variability.

  • Moisture-Facilitated Hydrolysis: While the molecule itself is not prone to simple hydrolysis, the presence of moisture can facilitate other degradation pathways and may impact the physical state of the compound, especially if it is hygroscopic.[1]

Q2: How does the (2,2-Difluoroethyl) group influence the molecule's stability?

A: The difluoroethyl group generally enhances the molecule's overall stability. The carbon-fluorine bond is exceptionally strong, which often increases thermal stability and resistance to metabolic degradation.[2] This makes fluorinated compounds desirable in drug discovery.[2] However, it is crucial to understand that this stability does not extend to the reactive primary amine group, which remains the primary site of potential degradation during storage.

Q3: Is the cyclobutane ring a stability concern?

A: The cyclobutane ring possesses inherent ring strain compared to larger cycloalkanes, making it susceptible to ring-opening reactions under harsh conditions such as high heat or the presence of strong acids.[3] However, under the recommended storage conditions outlined in this guide (i.e., neutral pH, controlled temperature), the cyclobutane ring is generally stable and not a primary concern for degradation.[3]

Q4: Why is storage under an inert atmosphere so critical?

A: An inert atmosphere, typically using argon or dry nitrogen, is critical because it displaces the reactive components of air: oxygen and moisture. By removing oxygen, the primary pathway for oxidative degradation of the amine is blocked.[1] By removing moisture and carbon dioxide, the formation of carbamate salts and other moisture-related issues are prevented. This is the single most effective measure to ensure long-term stability.

Section 2: Troubleshooting Guide: Identifying and Resolving Degradation

This guide provides a systematic approach to identifying and addressing issues that may arise from compound degradation.

Scenario 1: My analytical data (LC-MS, NMR) shows new, unexpected peaks.

  • Potential Cause: Degradation of the starting material has occurred, leading to the formation of impurities such as oxides or carbamates.

  • Troubleshooting Protocol:

    • Verify Storage Conditions: Immediately review the storage history of the vial. Was it stored at the recommended temperature? Was the cap securely sealed? Was it blanketed with an inert gas after the last use?

    • Re-analyze the Sample: Prepare a fresh solution of the material from the suspect vial and re-analyze using a high-resolution method like LC-MS or GC-MS to characterize the impurities.[4][5]

    • Perform a Forced Degradation Study (as a control): To confirm if the observed impurities are plausible degradants, a controlled stress test can be performed on a small, pure sample of the compound.[1][6][7] This is a powerful diagnostic tool used in pharmaceutical development to proactively identify potential degradation products.[8]

      • Protocol: Simplified Forced Oxidation

        • Dissolve a small amount (1-2 mg) of a known pure sample of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine in a suitable solvent (e.g., acetonitrile).

        • Add a drop of 3% hydrogen peroxide.

        • Let the solution stir at room temperature for a few hours, monitoring by TLC or LC-MS.

        • Compare the impurity profile of the stressed sample to your stored material. A match strongly suggests oxidative degradation.

Scenario 2: My reaction is providing inconsistent or lower-than-expected yields.

  • Potential Cause: The purity of the amine has decreased due to degradation, meaning the actual molar quantity of active reagent is lower than calculated. Carbamate formation is a common culprit.

  • Troubleshooting Protocol:

    • Quantify the Active Amine: The most direct method is to determine the effective concentration of the free amine.

      • Protocol: Purity Assessment by ¹H NMR with Internal Standard

        • Accurately weigh a sample of the stored amine (e.g., ~10 mg) and a stable internal standard with a known, distinct peak (e.g., 1,3,5-trimethoxybenzene, ~10 mg).

        • Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

        • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30s).

        • Integrate a well-resolved peak from the amine and the singlet from the internal standard.

        • Calculate the molar ratio to determine the purity of the amine. A significant deviation from the expected purity confirms degradation or salt formation.

    • Review Handling Procedures: Assess how the material was handled. Was it weighed out on an open bench? Was the bottle left open for an extended period? These practices expose the material to air and moisture. Always handle the material quickly, preferably in a glovebox or under a stream of inert gas.

Section 3: Best Practices for Storage and Handling

Adherence to these protocols will proactively prevent the degradation issues discussed above.

ParameterRecommendationRationale
Temperature 2-8°C Refrigeration slows the rate of all potential chemical degradation reactions.[9] Do not freeze unless the material is sealed under a dry, inert atmosphere to prevent moisture condensation.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and carbon dioxide, preventing oxidation and carbamate formation, which are the primary degradation pathways for the amine group.[1][10]
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects the compound from light, which can catalyze oxidation.[10] A PTFE-lined cap provides a superior, chemically inert seal against atmospheric contamination.
Light Exposure Store in the Dark Photodegradation can occur, especially in the presence of photosensitizers. Storing in an amber vial inside a cabinet or refrigerator provides adequate protection.[7][10]
Chemical Incompatibility Store away from Acids and Oxidizers As a base, it will react with acids.[9] As a reducible compound, it should be segregated from strong oxidizing agents.[11] Store with other bases and amines, but not in the same secondary container as reactive chemicals.[12]

Step-by-Step Aliquoting and Storage Protocol:

  • Upon receipt, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • If possible, perform this procedure in a glovebox or glove bag with a dry, inert atmosphere.

  • If a glovebox is unavailable, open the main container under a positive pressure stream of argon or nitrogen.

  • Quickly aliquot the desired amount into smaller, amber glass vials suitable for single or short-term use.

  • Backfill each new vial and the main stock bottle with inert gas.

  • Seal tightly with a PTFE-lined cap and wrap the cap with parafilm for an extra barrier.

  • Label each vial clearly with the compound name, date, and storage conditions.

  • Place the vials in a refrigerator at 2-8°C.

Section 4: Visual Workflow for Troubleshooting Degradation

The following diagram illustrates the logical flow for investigating potential degradation of your compound.

G start Unexpected Experimental Result (e.g., Low Yield, New Impurities) check_storage 1. Review Storage & Handling History (Temp Log, Atmosphere, Cap Seal) start->check_storage analyze_purity 2. Re-analyze Compound Purity (e.g., LC-MS, qNMR) check_storage->analyze_purity degradation_q Degradation Confirmed? analyze_purity->degradation_q implement_actions 3. Implement Corrective Actions degradation_q->implement_actions  Yes no_degradation Issue Likely Lies Elsewhere (e.g., Reaction Conditions, Other Reagents) degradation_q->no_degradation  No action_1 Discard Compromised Aliquot implement_actions->action_1 action_2 Re-aliquot from Stock Using Best Practices implement_actions->action_2 action_3 Update Lab SOP for Handling implement_actions->action_3

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Thermal Stability of Highly Fluorin
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. (2011, December 14). DTIC.
  • Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. NETL.
  • Measurement methods for selected emissions from amine-based carbon capture plants. FORCE Technology.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Physical-chemical stability of fluorinated III-N surfaces. (2017, June 9). AIP Publishing.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • The application of cyclobutane derivatives in organic synthesis.
  • Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. (2010, February 15).
  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. (2009, September 28).
  • Analytical Methods. Ministry of the Environment, Government of Japan.
  • Influence of fluorination temperatures on the properties and hydrophilicity of polyethylene terephthalate films. (2025, April 1).
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013, December 13). MDPI.
  • Cyclobutane Deriv
  • Atmospheric Autoxidation of Amines. (2020, August 13). Environmental Science & Technology.
  • Practices for Proper Chemical Storage. University of Nebraska-Lincoln.
  • Chlorine radical-initiated atmospheric oxidation of imines: implications for structural influence on the nitrosamine formation. (2026, March 4).
  • Safe Storage of Chemicals. University of York.
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymeriz
  • Application Notes and Protocols for Cyclobutane Derivatives in M
  • Chemical Compatibility and Storage Guidelines. REDA Safe.
  • Atmospheric amines – Part III: Photochemistry and toxicity.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • [1-(2,4-Difluorophenyl)cyclobutyl)methanamine. ChemScene.
  • [1-(2-fluorophenyl)
  • 1-[1-(2-fluoroethyl)cyclobutyl]methanaminehydrochloride. PubChem.
  • [1-(2,2,2-trifluoroethyl)cyclobutyl]methanamine. BLDpharm.
  • Chemical Incompatibility and Lab Storage Rules.
  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky.
  • pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. (2025, December 31). MDPI. Sw7m1iOb7vJuQzG2Y3Rm4uhs2Ypr)

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap for Fluorinated Cyclobutanes

Target System: [1-(2,2-Difluoroethyl)cyclobutyl]methanamine Audience: Researchers, Analytical Scientists, and Drug Development Professionals System Overview & Diagnostic Workflow The molecule [1-(2,2-Difluoroethyl)cyclob...

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Author: BenchChem Technical Support Team. Date: March 2026

Target System: [1-(2,2-Difluoroethyl)cyclobutyl]methanamine Audience: Researchers, Analytical Scientists, and Drug Development Professionals

System Overview & Diagnostic Workflow

The molecule [1-(2,2-Difluoroethyl)cyclobutyl]methanamine presents a "perfect storm" of NMR complexity. The cyclobutane ring is locked in a puckered conformation, rendering its protons diastereotopic and highly coupled via complex 2J , 3J , and 4J scalar interactions. When combined with the massive heteronuclear scalar couplings from the 100% naturally abundant spin-½ 19 F nuclei ( 2JHF​≈56 Hz, 3JHF​≈15–18 Hz), the 1 H NMR spectrum becomes severely overlapped, particularly in the dense 1.5–3.0 ppm region.

To systematically resolve these overlapping signals, follow the diagnostic workflow below.

NMR_Workflow Start 1H NMR Spectrum Severe Overlap Detected Diag Identify Source of Complexity Start->Diag HF_Coupling 1H-19F J-Coupling (-CHF2, -CH2-) Diag->HF_Coupling Multiplets > 50 Hz HH_Coupling 1H-1H J-Coupling (Cyclobutane Ring) Diag->HH_Coupling Dense 1-3 ppm region Spatial Ambiguous Assignments (Which CH2 is which?) Diag->Spatial Overlapping CH2 groups Decouple 1H{19F} Decoupled NMR Removes 2J/3J H-F Splitting HF_Coupling->Decouple PureShift Pure Shift NMR (PSYCHE) Collapses 1H-1H Multiplets HH_Coupling->PureShift HOESY 1H-19F HOESY Through-Space Correlation Spatial->HOESY

Caption: Diagnostic workflow for resolving NMR peak overlap in fluorinated cyclobutane derivatives.

Troubleshooting FAQs

Q: Why is the 1.5–3.0 ppm region of my 1 H NMR spectrum an unreadable forest of peaks? A: This region contains the cyclobutane ring protons, the -CH 2​ -NH 2​ protons, and the -CH 2​ -CHF 2​ protons. The cyclobutane protons are diastereotopic and highly coupled. Furthermore, the -CH 2​ -CHF 2​ protons are split by both adjacent protons and the two fluorine atoms. Solution: Use Pure Shift NMR (e.g., PSYCHE) to decouple homonuclear interactions, collapsing all 1 H- 1 H multiplets into sharp singlets ()[1].

Q: The -CHF 2​ proton signal around 6.0 ppm is split into an enormous, complex multiplet. How do I find its exact chemical shift and confirm its identity? A: The -CHF 2​ proton experiences a massive geminal coupling to the two equivalent fluorine atoms ( 2JHF​≈56 Hz) and a vicinal coupling to the adjacent CH 2​ group ( 3JHH​≈4−6 Hz), resulting in a wide triplet of triplets. Solution: Acquire a 1 H{ 19 F} broadband decoupled spectrum. This will remove the 56 Hz splitting, collapsing the signal into a simple triplet governed only by 3JHH​ , allowing precise chemical shift determination[2].

Q: Both the -CH 2​ -NH 2​ and -CH 2​ -CHF 2​ groups appear as simple signals in my decoupled spectra. How do I definitively assign which is which without synthesizing derivatives? A: Standard 2D COSY/TOCSY cannot easily bridge the quaternary C1 carbon to connect these two sidechains. Solution: Use 2D 1 H- 19 F Heteronuclear Overhauser Effect Spectroscopy (HOESY). HOESY detects through-space dipole-dipole interactions within ~5 Å ()[3]. The -CH 2​ -CHF 2​ protons will show an intense cross-peak with the 19 F signal, whereas the -CH 2​ -NH 2​ protons will show no correlation.

Experimental Methodologies (Self-Validating Protocols)

As a standard of scientific integrity, every protocol below includes a Self-Validation Check to ensure the data generated is physically meaningful and free of instrumental artifacts.

Protocol A: 1 H{ 19 F} Broadband Decoupling

Causality: Irradiating the 19 F frequency during 1 H acquisition saturates the fluorine spin transitions. This effectively averages the local magnetic field exerted by the fluorine nuclei on the protons to zero, eliminating all JHF​ splittings[2].

  • Probe Tuning: Tune the NMR probe to both 1 H and 19 F frequencies. Ensure the 19 F channel is properly matched to handle continuous decoupling power.

  • Determine 19 F Offset: Acquire a standard 1D 19 F spectrum. Note the exact frequency offset (O2) of the -CHF 2​ signal (typically between -110 to -120 ppm).

  • Acquisition: Set up a 1D 1 H experiment with inverse gated decoupling. Set the decoupling nucleus to 19 F and center the decoupling pulse cascade (e.g., GARP or WALTZ-16) on the O2 offset determined in Step 2.

  • Self-Validation Check: Integrate the collapsed -CHF 2​ triplet and the -CH 2​ -NH 2​ singlet. The system is validated if the integral ratio is exactly 1:2. If the ratio is skewed or residual wide splitting remains, the decoupling power is insufficient or the O2 offset is incorrect.

Protocol B: Pure Shift NMR (PSYCHE with SAPPHIRE)

Causality: Pure Shift Yielded by Chirp Excitation (PSYCHE) uses low-flip-angle swept-frequency pulses and slice-selective gradients to refocus homonuclear J -couplings while leaving chemical shifts intact[1]. To eliminate the periodic sidebands (chunking artifacts) caused by concatenating FID blocks, the SAPPHIRE technique averages blocks of varying lengths ()[4].

  • Calibration: Calibrate the 1 H 90° pulse length accurately (pulsecal).

  • Parameter Setup: Load the PSYCHE-SAPPHIRE pulse program. Set the sweep width (SW) as narrow as possible (e.g., 4–5 ppm) to maximize signal-to-noise.

  • Chunking Configuration: Set the chunk duration ( tc​ ) to ~15–20 ms. Ensure the SAPPHIRE phase incrementation loop is active to jitter the chunk lengths.

  • Self-Validation Check: Examine the solvent residual peak (e.g., CDCl 3​ at 7.26 ppm). It must remain a perfectly sharp singlet. If symmetrical sidebands appear around the solvent peak, the SAPPHIRE jitter has failed, and the chunking duration ( tc​ ) must be manually desynchronized from the JHH​ evolution time.

Protocol C: 2D 1 H- 19 F HOESY

Causality: HOESY transfers magnetization through space via cross-relaxation between 1 H and 19 F nuclei[3]. Because the cross-relaxation rate depends on r−6 (where r is the internuclear distance), only protons physically close to the -CHF 2​ group will show cross-peaks.

  • Preparation: Degas the sample using freeze-pump-thaw cycles. Dissolved paramagnetic oxygen drastically accelerates longitudinal relaxation ( T1​ ), quenching the Overhauser effect.

  • T1 Measurement: Run an inversion recovery experiment to measure the T1​ of the 19 F and 1 H nuclei.

  • Mixing Time Optimization: Set the HOESY mixing time ( d8​ ) to approximately 0.5×T1​ of the protons of interest (typically 300–500 ms for small molecules).

  • Self-Validation Check: The protocol must include a negative control. Run a 1D HOESY slice with a mixing time of 10 ms. At this duration, cross-relaxation cannot occur. If cross-peaks are observed at 10 ms, they are artifacts of zero-quantum coherence or scalar coupling, invalidating the spatial assignment. True HOESY peaks will only build up at longer mixing times (>100 ms).

Quantitative Data Summary

The following table summarizes the expected NMR parameters for [1-(2,2-Difluoroethyl)cyclobutyl]methanamine to aid in peak assignment and validation.

Functional GroupNucleusExpected Shift (ppm)Multiplicity (Standard 1D)Key Scalar Couplings (Hz)
-CHF₂ 19 F-110 to -120dt 2JHF​≈56 , 3JHF​≈15−18
-CHF₂ 1 H5.8 - 6.2tt 2JHF​≈56 , 3JHH​≈4−6
-CH₂-CHF₂ 1 H2.0 - 2.4td 3JHF​≈15−18 , 3JHH​≈4−6
-CH₂-NH₂ 1 H2.6 - 2.9s (or br s)-
Cyclobutane Ring 1 H1.6 - 2.0mComplex 2JHH​ , 3JHH​
-CHF₂ 13 C115 - 120t 1JCF​≈240
-CH₂-CHF₂ 13 C35 - 45t 2JCF​≈20−25

References

  • Aguilar, J. A., Morris, G. A., & Kenwright, A. M. (2014). "Pure shift" 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Advances, 4(16), 8278-8282.

  • JEOL Ltd. (2024). Artifact reduction in pure shift NMR by SAPPHIRE technique (Application Note NM220003E).

  • Bobrovs, R., Auzins, A. A., Drunka, L., Metlans, R., Muhamadejevs, R., & Jaudzems, K. (2021). Using HOESY NMR Spectroscopy to Characterize Prenucleation Aggregates. Crystal Growth & Design, 21(11), 6322-6331.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for [1-(2,2-Difluoroethyl)cyclobutyl]methanamine Reactions

Welcome, researchers, scientists, and drug development professionals. This technical support center is your dedicated resource for navigating the complexities of reactions involving [1-(2,2-difluoroethyl)cyclobutyl]metha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is your dedicated resource for navigating the complexities of reactions involving [1-(2,2-difluoroethyl)cyclobutyl]methanamine. The unique combination of a sterically hindered cyclobutyl group and an electron-withdrawing difluoroethyl moiety presents distinct challenges in achieving optimal reaction outcomes. This guide provides in-depth, evidence-based troubleshooting and optimization strategies, focusing specifically on the critical role of solvent selection.

Troubleshooting and Frequently Asked Questions (FAQs)

This section directly addresses the common hurdles and questions that arise during the use of [1-(2,2-difluoroethyl)cyclobutyl]methanamine in various synthetic transformations.

Q1: My N-acylation/N-alkylation reaction with [1-(2,2-difluoroethyl)cyclobutyl]methanamine is sluggish or incomplete. How can I improve the reaction rate and yield?

A: This is a frequent challenge stemming from the reduced nucleophilicity of the primary amine due to both steric hindrance from the adjacent cyclobutyl group and the electron-withdrawing effect of the difluoroethyl group. The choice of solvent is paramount in overcoming this.

Core Issue: The nucleophile is not reactive enough in the chosen solvent to efficiently attack the electrophile.

Causality & Optimization Strategy:

  • Polar Aprotic Solvents are a Go-To: For bimolecular nucleophilic substitution (SN2) type reactions like N-alkylation and many N-acylations, polar aprotic solvents are generally the most effective.[1][2] These solvents, such as acetonitrile (ACN) , N,N-dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) , are polar enough to dissolve the amine salt and other polar reagents but do not form strong hydrogen bonds with the amine.[2] This leaves the amine "naked" and more nucleophilic, thereby increasing the reaction rate.[1]

  • Avoid Polar Protic Solvents: Solvents like ethanol, methanol, and water should be used with caution or avoided as the primary solvent. They can form a "solvent cage" around the amine through hydrogen bonding, which stabilizes the nucleophile and significantly reduces its reactivity.[1][2]

  • Solvent Polarity Considerations: While polar aprotic solvents are preferred, the optimal polarity can vary. For some SN2 reactions, increasing solvent polarity can enhance the rate.[3] It is often beneficial to screen a few polar aprotic solvents with varying dielectric constants.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion rates.

Experimental Protocol: Screening Solvents for N-Acylation

  • Setup: In three separate, dry reaction vials, place [1-(2,2-difluoroethyl)cyclobutyl]methanamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

  • Solvent Addition: To each vial, add an equal volume of anhydrous ACN, DMF, and DMSO, respectively.

  • Reagent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reactions to warm to room temperature and monitor their progress by TLC or LC-MS.

  • Analysis: Compare the reaction rates and final conversions to identify the optimal solvent.

Q2: I am observing significant side product formation, particularly elimination products, in my reaction. How can solvent choice mitigate this?

A: The formation of elimination (E2) byproducts is a common competitive pathway, especially with sterically hindered substrates and strongly basic nucleophiles.[4]

Core Issue: The base or nucleophile is acting as a base to deprotonate a β-hydrogen, leading to elimination rather than substitution.

Causality & Optimization Strategy:

  • Solvent Influence on Basicity: The basicity of the nucleophile/base is influenced by the solvent. In polar aprotic solvents, which are recommended for SN2 reactions, the basicity of many common bases (like alkoxides) is enhanced.[4] This can inadvertently favor the E2 pathway.

  • Strategic Use of Protic Solvents: While generally detrimental to SN2 rates, a small amount of a protic co-solvent can sometimes suppress elimination by solvating and attenuating the strength of the base. However, this is a delicate balance, as it will also slow the desired substitution reaction.

  • Fluorinated Alcohols as a Unique Option: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have emerged as remarkable solvents that can promote certain reactions.[5][6] Their high hydrogen-bond donating ability can stabilize transition states and potentially alter reaction pathways, sometimes favoring substitution over elimination.[5]

Comparative Data on Solvent Effects:

Solvent TypeTypical Effect on SN2 RateTypical Effect on E2 Rate (with strong bases)Recommendation for [1-(2,2-Difluoroethyl)cyclobutyl]methanamine
Polar Aprotic (ACN, DMF, DMSO)HighCan be HighPrimary choice , but monitor for elimination.
Polar Protic (EtOH, MeOH, H₂O)LowModerateGenerally avoid, unless used as a co-solvent to suppress elimination.
Apolar (Toluene, Hexane)Very LowLowNot recommended due to poor solubility of reagents.
Fluorinated Alcohols (HFIP, TFE)VariableVariableWorth screening for challenging cases where selectivity is an issue.[5][6]

Q3: I'm performing a reductive amination and the reaction is not proceeding as expected. What role does the solvent play here?

A: In reductive amination, the solvent must facilitate both the initial imine/iminium ion formation and the subsequent reduction.

Core Issue: The equilibrium of imine formation is unfavorable, or the reducing agent is not effective in the chosen solvent.

Causality & Optimization Strategy:

  • Imine Formation: This step involves the condensation of the amine and a carbonyl compound, which liberates water. While some protocols use dehydrating agents, the choice of solvent can also influence this equilibrium. Solvents that can azeotropically remove water (like toluene with a Dean-Stark trap) can drive the reaction forward. However, for many common reducing agents, protic solvents are often used.

  • Reduction Step: The choice of reducing agent dictates the optimal solvent.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in acidic conditions and is often used in protic solvents like methanol.[7][8]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and less toxic alternative that is effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with a small amount of acetic acid.[7][9] This can be advantageous for substrates sensitive to protic conditions.

Reductive Amination Workflow:

G cluster_0 Reductive Amination Optimization cluster_1 NaBH(OAc)₃ cluster_2 NaBH₃CN Start Start Reductive Amination ChooseReagent Select Reducing Agent Start->ChooseReagent Reagent1 Use Aprotic Solvent (DCM, DCE) ChooseReagent->Reagent1 Reagent2 Use Protic Solvent (MeOH) ChooseReagent->Reagent2 Reagent1_note Add Acetic Acid (cat.) Reagent1->Reagent1_note Monitor Monitor Imine Formation (TLC, NMR) Reagent1->Monitor Reagent2_note Maintain pH 6-7 Reagent2->Reagent2_note Reagent2->Monitor Reduce Perform Reduction Monitor->Reduce Workup Aqueous Workup & Purification Reduce->Workup

Caption: Decision workflow for reductive amination solvent selection.

Q4: My fluorinated starting material and/or reagents have poor solubility in common organic solvents. What are my options?

A: The "fluorophobic" nature of highly fluorinated compounds can lead to solubility issues.[10]

Core Issue: Insufficient solubility of reactants prevents the reaction from occurring efficiently in the solution phase.

Causality & Optimization Strategy:

  • Fluorinated Co-solvents: The principle of "like dissolves like" can be applied. Adding a fluorinated co-solvent can improve the solubility of highly fluorinated species.[11]

  • Solvent Mixtures: Sometimes, a binary solvent system can provide a better balance of properties to dissolve all reaction components. For instance, a mixture of THF and water has been shown to be effective for certain acylations.[12]

  • Elevated Temperatures: Increasing the reaction temperature will generally increase the solubility of your compounds.

General Laboratory Best Practices

  • Safety First: Always handle [1-(2,2-difluoroethyl)cyclobutyl]methanamine and other chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13][14]

  • Anhydrous Conditions: For many of the reactions discussed, particularly those involving organometallics or highly reactive intermediates, ensure that your solvents and glassware are scrupulously dried to prevent quenching by water.

  • Inert Atmosphere: When necessary, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.[15]

  • Reaction Monitoring: Always monitor your reactions using appropriate analytical techniques (TLC, GC-MS, LC-MS, or ¹⁹F NMR) to determine the optimal reaction time and to check for the formation of side products. ¹⁹F NMR can be a particularly powerful tool for tracking the consumption of fluorinated starting materials.[16][17][18]

By systematically evaluating and optimizing solvent conditions based on the principles outlined in this guide, you will be well-equipped to overcome the unique challenges posed by [1-(2,2-Difluoroethyl)cyclobutyl]methanamine and achieve your desired synthetic outcomes.

References

  • Pearson+. (n.d.). The reaction of an amine with an alkyl halide gives an ammonium s...
  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
  • Kutner, W., & D'Souza, F. (2012). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates.
  • ResearchGate. (n.d.). Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Journal of Organic Chemistry. (2023, July 29). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions.
  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954.
  • J-Stage. (2022, May 1).
  • Master Organic Chemistry. (2025, August 29). Deciding SN1/SN2/E1/E2 - The Solvent.
  • RSC Publishing. (n.d.).
  • BenchChem. (n.d.).
  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[11][19]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chemistry Stack Exchange. (2021, March 20). Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?
  • Ibrahim, T. S., Seliem, I. A., Panda, S. S., Al-Mahmoudy, A. M. M., Abdel-Samii, Z. K. M., Alhakamy, N. A., Asfour, H. Z., & Elagawany, M. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(21), 5173.
  • Koivula, T., Šimeček, J., & Airaksinen, A. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 54(5), 243-249.
  • P2 InfoHouse. (n.d.).
  • Chemistry Steps. (2024, March 29).
  • Master Organic Chemistry. (2017, September 1).
  • Journal of Organic and Pharmaceutical Chemistry. (2024).
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.
  • ChemRxiv. (n.d.). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes.
  • ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
  • ACS Publications. (2020, September 9).
  • ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy.
  • Combi-Blocks, Inc. (2023, January 2).
  • PMC. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • ResearchGate. (n.d.).
  • ResearchGate. (2026, January 29). (PDF) Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ACS Publications. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • Organic Syntheses. (n.d.). cyclobutylamine.
  • BenchChem. (n.d.).
  • ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
  • National Center for Biotechnology Information. (n.d.).
  • RSC Publishing. (n.d.). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science.
  • NextSDS. (n.d.). [1-(2,2-difluoroethyl)
  • ETH Zurich. (n.d.). General rules for working with chemicals.
  • NextSDS. (n.d.). [1-(2,2-difluoroethyl)
  • New England Biolabs. (n.d.). PCR Troubleshooting Guide.
  • ChemScene. (n.d.). 1502233-37-5 | (1-(2,3-Difluorophenyl)cyclobutyl)methanamine.
  • NextSDS. (n.d.). 1-(2,2-difluoroethyl)
  • Oxford Instruments. (n.d.). Fluorine Analysis.
  • Synquest Labs. (n.d.).
  • PMC. (2012, May 22).
  • BenchChem. (n.d.). Common side reactions with N-Boc-N-methylethylenediamine.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide:[1-(2,2-Difluoroethyl)cyclobutyl]methanamine vs. Non-Fluorinated Analogs in Drug Design

Executive Summary In modern medicinal chemistry, the transition from a non-fluorinated lead to a fluorinated analog is rarely arbitrary; it is a calculated intervention designed to rescue potent but pharmacokinetically f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from a non-fluorinated lead to a fluorinated analog is rarely arbitrary; it is a calculated intervention designed to rescue potent but pharmacokinetically flawed scaffolds. As a Senior Application Scientist, I frequently evaluate building blocks like [1-(2,2-Difluoroethyl)cyclobutyl]methanamine against its non-fluorinated counterpart, (1-ethylcyclobutyl)methanamine .

While the non-fluorinated analog offers a compact, sp³-rich core, it often suffers from rapid metabolic degradation and poor passive permeability due to high basicity. By strategically incorporating a 2,2-difluoroethyl group, we fundamentally alter the molecule's physicochemical properties—modulating the amine's pKa, optimizing lipophilicity, and shielding the aliphatic chain from enzymatic oxidation[1]. This guide provides an objective, data-driven comparison of these two building blocks, supported by mechanistic insights and self-validating experimental protocols.

Comparative Physicochemical Profiling

To understand the impact of the difluoroethyl substitution, we must quantify its effects on the molecule's core properties. The table below summarizes the typical physicochemical shifts observed when transitioning from the ethyl to the difluoroethyl analog.

Parameter(1-Ethylcyclobutyl)methanamine[1-(2,2-Difluoroethyl)cyclobutyl]methanamineMechanistic Causality
Molecular Weight 113.20 g/mol 149.18 g/mol Increased mass due to fluorine substitution.
Amine pKa ~10.2~9.4Lowered via δ -inductive electron withdrawal[2].
LogD (pH 7.4) -0.5 (Highly Hydrophilic)+0.2 (Balanced)Increased neutral fraction at physiological pH enhances effective lipophilicity.
HLM CL_int High (>80 µL/min/mg)Low (<20 µL/min/mg)Blocked cytochrome P450 ω -oxidation at the terminal chain[3].

Mechanistic Insights: The Causality of Fluorination

The incorporation of fluorine into medicinally relevant scaffolds profoundly alters their behavior, extending far beyond simple C-F vs. C-H bond strength comparisons[3].

Basicity and Permeability (pKa Modulation)

Aliphatic primary amines are notoriously basic (pKa > 10), rendering them almost entirely protonated at physiological pH (7.4). This high ionization state severely limits passive transcellular permeability. By introducing a gem-difluoro group at the δ -position relative to the amine, we leverage the strong through-bond inductive electron-withdrawing effect ( −I effect) of fluorine[2]. While the effect diminishes with distance, the highly electronegative fluorines pull electron density away from the nitrogen lone pair, stabilizing the unprotonated freebase. This targeted acidification typically lowers the pKa by ~0.8 units[4], exponentially increasing the fraction of neutral species available for membrane permeation without abolishing the essential salt-bridge interactions required for target binding.

Metabolic Shielding (CYP450 Evasion)

In non-fluorinated analogs, the terminal methyl group of the ethyl chain is highly vulnerable to cytochrome P450 (CYP)-mediated ω and ω−1 aliphatic hydroxylation. Replacing this moiety with a -CHF₂ group fundamentally alters the metabolic trajectory. Modern physical organic chemistry reveals that the strong electron-withdrawing nature of the fluorines reduces the HOMO energy of the adjacent C-H bonds, drastically slowing the rate of electrophilic attack ( kcat​ ) by the high-valent iron-oxo species in the CYP active site[3]. This strategic fluorination effectively acts as a metabolic shield, prolonging the compound's biological half-life.

G Start Lead Compound: (1-Ethylcyclobutyl)methanamine Issue High CYP450 Clearance (ω-oxidation of ethyl) Start->Issue Intervention Fluorination Strategy: Replace -CH2CH3 with -CH2CHF2 Issue->Intervention Result1 Blocked Oxidation Site (Increased Metabolic Stability) Intervention->Result1 Result2 Inductive Electron Withdrawal (Lowered Amine pKa) Intervention->Result2 Result3 Modulated Lipophilicity (Optimized LogD) Intervention->Result3

Caption: Logical workflow of ADME optimization via targeted difluoroethyl incorporation.

Experimental Methodologies (Self-Validating Systems)

To objectively verify the theoretical advantages of[1-(2,2-Difluoroethyl)cyclobutyl]methanamine, the following self-validating experimental protocols must be executed.

Protocol 1: Thermodynamic pKa Determination via Potentiometric Titration

Objective: To quantify the δ -inductive pKa shift induced by the difluoroethyl group.

  • Preparation: Standardize 0.1 M HCl and 0.1 M KOH titrant solutions. Dissolve 1.0 mM of the test compound in 0.15 M KCl (to maintain constant ionic strength) in a temperature-controlled vessel at 25.0 °C.

  • Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl to ensure the primary amine is fully protonated.

  • Titration: Titrate the solution with 0.1 M KOH under a continuous nitrogen purge (to exclude ambient CO₂) using an automated potentiometric titrator.

  • Data Analysis: Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

  • Self-Validation Mechanism: The system is self-validating through the concurrent titration of a known reference standard (e.g., benzylamine, literature pKa 9.33). If the reference deviates by >0.05 units, the electrode must be recalibrated. Furthermore, the first derivative curve ( dpH/dV ) must show a singular, sharp inflection point to confirm sample purity.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To measure the reduction in intrinsic clearance ( CLint​ ) resulting from CYP450 evasion.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl₂).

  • Sampling & Quenching: At exactly 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining.

  • Self-Validation Mechanism: This protocol incorporates internal self-validation: a "minus-NADPH" control is run in parallel to differentiate true enzymatic metabolism from chemical instability. Additionally, a high-clearance positive control (e.g., verapamil) is included to verify the metabolic viability of the HLM batch.

G Prep Step 1: Preparation Test Cpd (1 µM) HLM Incubate Step 2: Incubation + NADPH 37°C Prep->Incubate Quench Step 3: Quenching Cold MeCN IS Incubate->Quench Analyze Step 4: LC-MS/MS MRM Mode Quench->Analyze Calc Step 5: Analysis CL_int Calc Analyze->Calc

Caption: Step-by-step workflow for the self-validating in vitro microsomal stability assay.

References

  • Source: nottingham.ac.
  • Source: nih.
  • Title: Fluorinated and non-fluorinated phenylcycloalkylamines.
  • Source: apolloscientific.co.

Sources

Comparative

Bioisosteric Replacement of Amines with [1-(2,2-Difluoroethyl)cyclobutyl]methanamine: A Technical Comparison Guide

Primary and secondary amines are ubiquitous in medicinal chemistry, often serving as critical pharmacophores for target engagement via salt-bridge or hydrogen-bond interactions. However, highly basic aliphatic amines (ty...

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Author: BenchChem Technical Support Team. Date: March 2026

Primary and secondary amines are ubiquitous in medicinal chemistry, often serving as critical pharmacophores for target engagement via salt-bridge or hydrogen-bond interactions. However, highly basic aliphatic amines (typically exhibiting a pKa > 10) frequently introduce severe developability liabilities. These include hERG channel inhibition (leading to cardiotoxicity), poor passive membrane permeability, and susceptibility to rapid oxidative metabolism, such as CYP450-mediated N-dealkylation.

To overcome these challenges, the bioisosteric replacement of simple alkylamines with [1-(2,2-Difluoroethyl)cyclobutyl]methanamine has emerged as a highly sophisticated structural intervention. This guide provides an objective comparison of this novel fluorinated cycloalkylamine against traditional amine motifs, detailing the mechanistic rationale, comparative ADMET performance, and a validated synthetic workflow for its incorporation into drug scaffolds.

The Mechanistic Rationale: Why This Specific Bioisostere?

The design of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine relies on two synergistic structural modifications that address both the steric and electronic liabilities of standard amines:

  • The Cyclobutyl Core (Steric Shielding): The incorporation of an alpha-quaternary cyclobutyl ring acts as a rigid steric shield. By restricting the conformational freedom of the adjacent amine and blocking the alpha-carbon, it effectively prevents monoamine oxidase (MAO)-mediated oxidative deamination and CYP-mediated N-dealkylation.

  • The 2,2-Difluoroethyl Group (Electronic Tuning): Fluorine is the most electronegative element. The introduction of a 2,2-difluoroethyl moiety exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond network. This precisely attenuates the basicity of the methanamine, lowering its pKa from ~10.5 to an optimal range of 8.0–8.5. This reduction in basicity decreases the fraction of protonated amine at physiological pH, thereby mitigating hERG binding and enhancing passive lipoidal permeability ().

G A Standard Alkylamine (High pKa, Rapid Metabolism) B [1-(2,2-Difluoroethyl)cyclobutyl] methanamine A->B Bioisosteric Replacement C Difluoroethyl Motif (Inductive Withdrawal) B->C D Cyclobutyl Ring (Steric Rigidity) B->D E Lowered pKa (~8.4) Reduced hERG Liability C->E Electronic Tuning F Blocked N-Dealkylation High Microsomal Stability D->F Steric Shielding G Optimized ADMET Profile E->G F->G

Logical workflow of amine bioisosteric replacement using [1-(2,2-Difluoroethyl)cyclobutyl]methanamine.

Comparative Performance Analysis

To objectively evaluate the impact of this bioisosteric replacement, we compare [1-(2,2-Difluoroethyl)cyclobutyl]methanamine against a standard unhindered amine (Cyclohexylmethanamine) and a non-fluorinated analog (Cyclobutylmethylamine). The data below illustrates how the combination of steric bulk and electronic withdrawal optimizes the pharmacokinetic profile ().

Structural MotifCalculated pKaLogD (pH 7.4)hERG Inhibition (IC₅₀, µM)HLM Intrinsic Clearance (Cl_int, µL/min/mg)
Cyclohexylmethanamine ~10.50.5< 5.0 (High Liability)> 100 (Rapid Metabolism)
Cyclobutylmethylamine ~10.20.2~12.5 (Moderate Liability)~85 (Moderate Metabolism)
[1-(2,2-Difluoroethyl)cyclobutyl]methanamine ~8.4 1.1 > 50.0 (Safe Profile) < 15 (Highly Stable)

Key Takeaway: The non-fluorinated cyclobutylmethylamine provides only marginal improvements in metabolic stability due to steric hindrance but fails to address the hERG liability driven by high basicity. The addition of the 2,2-difluoroethyl group is the critical variable that drops the pKa by nearly two log units, effectively abolishing hERG affinity while further shielding the molecule from enzymatic degradation ().

Experimental Methodology: Sterically Hindered Reductive Amination

Incorporating[1-(2,2-Difluoroethyl)cyclobutyl]methanamine into a drug scaffold via reductive amination presents a synthetic challenge. The amine is highly sterically hindered by the adjacent fully substituted alpha-quaternary cyclobutyl center, which severely retards spontaneous imine condensation.

The following step-by-step protocol utilizes Lewis acid-mediated imine formation to overcome this barrier, designed as a self-validating system to ensure high yields.

Materials Required

*[1-(2,2-Difluoroethyl)cyclobutyl]methanamine (1.2 equiv)

  • Target Aryl Aldehyde (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄) (2.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Protocol

Step 1: Lewis Acid-Mediated Imine Formation

  • Charge an oven-dried flask with the target aryl aldehyde (1.0 mmol) and[1-(2,2-Difluoroethyl)cyclobutyl]methanamine (1.2 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Dropwise, add Ti(O-iPr)₄ (2.0 mmol) to the stirring solution at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Causality: The alpha-quaternary center of the cyclobutyl group prevents standard condensation. Ti(O-iPr)₄ acts as both a powerful Lewis acid to activate the aldehyde and a water scavenger, driving the thermodynamically unfavorable equilibrium forward.

Step 2: In-Line Validation (Self-Validating Check)

  • Withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of LC-MS grade methanol.

  • Analyze via LC-MS.

  • Self-Validation: Do not proceed to reduction until the UV trace (254 nm) shows complete consumption of the starting aldehyde and the MS trace confirms the presence of the imine intermediate mass [M+H]+. This ensures that the hydride donor will not prematurely reduce the unreacted aldehyde into an unwanted alcohol byproduct.

Step 3: Chemoselective Reduction

  • Once imine formation is validated, cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)₃ (2.5 mmol) in small portions over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is highly chemoselective for imines over aldehydes/ketones, and its mild nature prevents the reductive defluorination of the sensitive 2,2-difluoroethyl moiety.

Step 4: Quench and Isolation

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 30 minutes to break up the titanium emulsion.

  • Filter the biphasic mixture through a pad of Celite to remove precipitated titanium dioxide salts.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the functionalized bioisostere.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. URL:[Link]

  • Morgenthaler, M., Schweizer, E., Hoffmann-Röder, A., Benini, F., Martin, R. E., Jaeschke, G., ... & Diederich, F. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. URL:[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. URL:[Link]

Validation

A Comparative Guide to Method Validation for the Purity of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine Using HPLC-MS

Introduction: The Analytical Imperative for Novel Building Blocks In the landscape of modern drug discovery, the structural integrity and purity of novel chemical entities are paramount. Molecules such as [1-(2,2-Difluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery, the structural integrity and purity of novel chemical entities are paramount. Molecules such as [1-(2,2-Difluoroethyl)cyclobutyl]methanamine represent a class of fluorinated cyclobutane derivatives gaining traction as valuable building blocks in medicinal chemistry.[1][2] The unique three-dimensional conformation of the cyclobutane scaffold, combined with the electronic properties imparted by the difluoroethyl group, makes it a compelling bioisostere for more common structural motifs.[1] However, the very features that make this compound synthetically attractive also present a distinct analytical challenge.

This guide provides an in-depth, experience-driven framework for the development and validation of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for determining the chemical and chiral purity of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each decision, establishing a self-validating system that ensures data integrity and meets stringent regulatory expectations.[3][4] This document is intended for researchers, analytical chemists, and drug development professionals who require a reliable, high-assurance method for purity assessment.

Analyte [1-(2,2-Difluoroethyl)cyclobutyl]methanamine Properties Key Properties: - Primary Amine (Basic) - High Polarity - Lacks a Strong UV Chromophore - Potential Chiral Center Analyte->Properties Challenge Analytical Challenges: - Poor retention on standard RP columns - Requires sensitive detection - Need to assess chemical & chiral purity Properties->Challenge Solution Chosen Method: HPLC-MS Challenge->Solution

Caption: Logical flow from analyte properties to the selection of HPLC-MS.

The Analytical Challenge: Deconstructing the Analyte

The molecular structure of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine dictates our analytical strategy. It is a small molecule characterized by:

  • A Primary Amine: This functional group is basic (high pKa) and readily protonated. This property is key to both chromatographic retention and mass spectrometric detection.

  • High Polarity: The combination of the amine and the difluoroethyl group results in a polar molecule that is challenging to retain on traditional nonpolar stationary phases like C18.

  • Lack of a Strong Chromophore: The absence of aromatic rings or extensive conjugation means the molecule will exhibit poor or no absorbance in the UV-Vis spectrum, rendering UV-based detection non-viable for impurity analysis at required sensitivity levels.[5]

  • A Potential Chiral Center: The C1 position of the cyclobutane ring is a stereocenter, meaning the compound can exist as a pair of enantiomers. For pharmaceutical applications, it is often critical to control and quantify the enantiomeric purity.[6][7]

These characteristics make HPLC coupled with mass spectrometry the ideal analytical choice. HPLC provides the necessary separation power, while MS offers universal and highly sensitive detection for molecules without chromophores.[8][9]

Methodology Deep Dive: The HPLC-MS Protocol

A successful method hinges on the logical and synergistic optimization of both the chromatographic separation and the mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC)

The primary goal of the HPLC method is to achieve baseline separation of the main peak (the analyte) from all potential process-related impurities and degradation products.

  • Column Selection: Embracing Polarity

    A standard C18 reversed-phase column would provide insufficient retention for this polar amine, leading to elution near or in the solvent front. The causality behind this is the "like-dissolves-like" principle being mismatched; the polar analyte has minimal interaction with the nonpolar stationary phase. Therefore, alternative strategies are required:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the superior choice. HILIC columns (e.g., amide, diol, or bare silica) use a high-organic, low-aqueous mobile phase to retain polar compounds.[10] Retention is based on partitioning the analyte into a water-enriched layer on the stationary phase surface, providing excellent separation for polar amines.

    • Ion-Pair Reversed-Phase (IP-RP): An alternative is to use a C18 column but add an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase.[10][11] The anionic TFA pairs with the protonated amine analyte, forming a neutral, more hydrophobic complex that can be retained by the C18 phase. While effective, ion-pairing agents can cause ion suppression in the MS source and are notoriously difficult to flush from the system. For this reason, HILIC is the recommended starting point.

  • Mobile Phase Optimization: Controlling Ionization and Retention

    For a HILIC separation, the mobile phase typically consists of a high percentage of an organic solvent (e.g., Acetonitrile) and a small percentage of an aqueous buffer.

    • Organic Phase: Acetonitrile is the most common choice for HILIC.

    • Aqueous Phase: A volatile buffer is essential for MS compatibility. A solution of 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid is an excellent choice. The acidic pH ensures the primary amine is fully protonated (pH < pKa), which is critical for good peak shape and retention in HILIC mode.[12] The formic acid also serves as a proton source, enhancing ionization efficiency in the MS source.

Mass Spectrometry (MS) Detection

The mass spectrometer provides the sensitivity and specificity that UV detection lacks.

  • Ionization Source: Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule. It generates ions directly from the liquid phase with minimal fragmentation.

  • Detection Mode: The basic amine group is readily protonated. Therefore, detection must be performed in Positive Ion Mode to observe the protonated molecule, [M+H]⁺.

  • Data Acquisition:

    • Full Scan Mode: Initially, a full scan (e.g., m/z 50-500) is used for method development and impurity identification. This allows for the detection of all ionizable species eluting from the column.

    • Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM): For quantitative analysis, SIM (monitoring only the [M+H]⁺ of the analyte and its expected impurities) or MRM offers superior sensitivity and selectivity.[9] MRM, which monitors a specific fragmentation of the parent ion, is the gold standard for quantification in complex matrices.

ParameterRecommended SettingRationale
HPLC System U(H)PLC with Binary Pump and Thermostatted Column CompartmentProvides precise gradient delivery and reproducible retention times.
Column HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm)Offers excellent retention and peak shape for polar amines.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0)Volatile buffer, ensures analyte protonation for good chromatography and MS signal.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong solvent for HILIC elution.
Gradient 95% B -> 60% B over 10 minutesA typical starting gradient; must be optimized to resolve all impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and efficiency.
Injection Volume 2 µLSmall volume to prevent peak distortion.
MS System Triple Quadrupole or High-Resolution MS (e.g., Q-TOF)Provides options for sensitive quantitation (MRM) and accurate mass identification.
Ionization Mode ESI PositiveThe basic amine is readily protonated to form [M+H]⁺.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion signal.
Source Temperature 120 °CStandard condition for ESI.
Desolvation Temp. 400 °CEfficiently removes solvent from droplets to generate gas-phase ions.
Acquisition Mode Full Scan (Development) / MRM (Quantitation)Full scan for finding impurities; MRM for highly sensitive and specific measurement.

The Self-Validating System: A Protocol for Method Validation

A method is not trustworthy until it is validated. Validation provides documented evidence that the method is suitable for its intended purpose.[3][12] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14]

cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_report Outcome Prep Prepare Standards & Samples (Analyte, Impurities, Spiked Samples) SystemSuit System Suitability Prep->SystemSuit Specificity Specificity / Peak Purity SystemSuit->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Validation Report (Documented Proof of Suitability) Robustness->Report

Caption: Workflow for HPLC-MS method validation based on ICH guidelines.

Detailed Experimental Protocols

A. System Suitability:

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[12]

  • Protocol:

    • Prepare a standard solution of the analyte at the target concentration (e.g., 100 µg/mL).

    • Inject this solution five or six times.

    • Calculate the relative standard deviation (%RSD) of the peak area and retention time.

    • Calculate the tailing factor and theoretical plates for the analyte peak.

  • Acceptance Criteria: %RSD of peak area < 2.0%; %RSD of retention time < 1.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

B. Specificity:

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol:

    • Analyze a blank (diluent), a solution of the analyte, and solutions of known potential impurities.

    • Perform forced degradation studies (e.g., expose the analyte to acid, base, peroxide, heat, and light) and analyze the resulting solutions to ensure separation of degradants from the analyte peak.

    • Use MS detection to confirm peak identity and purity across the analyte peak.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank. The analyte peak should be resolved from all known impurities and degradants (Resolution > 2.0).

C. Linearity and Range:

  • Purpose: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrument's response.

  • Protocol:

    • Prepare a series of at least five calibration standards spanning the expected working range (e.g., 1 µg/mL to 200 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.

D. Accuracy:

  • Purpose: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare spiked samples by adding known amounts of the analyte to a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate (for a total of nine determinations).[12][13]

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.

E. Precision:

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[13]

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the results.

  • Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10.

    • Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%) and accuracy.

G. Robustness:

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.

  • Acceptance Criteria: The system suitability criteria must still be met under all varied conditions, demonstrating the method's reliability for routine use.

Validation ParameterAcceptance CriterionPurpose
System Suitability %RSD < 2.0%, Tailing ≤ 2.0Verifies system performance before analysis.
Specificity No interference, R > 2.0Ensures the signal is only from the analyte.
Linearity r² ≥ 0.999Confirms a proportional response to concentration.
Accuracy 98.0% - 102.0% RecoveryMeasures how close the result is to the true value.
Precision (%RSD) ≤ 2.0%Measures the repeatability of the results.
LOQ S/N ≥ 10, with good precisionDefines the lowest level for reliable quantitative measurement.
Robustness System suitability passesEnsures method reliability despite minor variations in conditions.

Comparative Analysis: The Power of Orthogonal Methods

No single analytical method can reveal everything. Employing an orthogonal method—a technique with a different separation or detection principle—provides a more complete purity profile and is highly encouraged by regulatory agencies.[15][16]

TechniquePrincipleSuitability for AnalyteProsCons
HPLC-MS (HILIC) Partitioning based on polarity; MS detection.Excellent. Ideal for polar, non-chromophoric amines.High sensitivity and specificity; provides molecular weight information.Can be complex to develop; potential for matrix effects.
GC-MS Separation based on volatility and boiling point.Poor without derivatization. The amine is polar and not sufficiently volatile.High resolution; extensive spectral libraries for identification.Requires a derivatization step to increase volatility, adding complexity and potential for error.
Chiral HPLC with UV/MS Enantioselective interaction with a Chiral Stationary Phase (CSP).Essential for enantiomeric purity. Directly separates and quantifies enantiomers.Requires a specialized, expensive chiral column; method development can be challenging.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Excellent. A primary ratio method for purity assignment.No need for identical reference standards; provides structural info.Lower sensitivity than MS; requires a higher concentration of analyte.
Focus: Chiral Purity

The validated HILIC-MS method will determine overall chemical purity but cannot distinguish between enantiomers. A separate chiral HPLC method is mandatory to assess enantiomeric excess (e.e.).

  • Methodology: This typically involves screening various Chiral Stationary Phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates).[6][7][17] Normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases are used. For basic amines, adding a small amount of an amine modifier (like diethylamine) to the mobile phase is often necessary to achieve good peak shape.[7]

Conclusion

The validation of an analytical method for a novel entity like [1-(2,2-Difluoroethyl)cyclobutyl]methanamine is a systematic process grounded in scientific principles. By leveraging the strengths of HILIC for separation and mass spectrometry for detection, we can develop a highly sensitive and specific method for chemical purity assessment. The true trustworthiness of this method is established not just by its execution, but by a comprehensive validation protocol following ICH guidelines, which provides documented proof of its accuracy, precision, and robustness. For a complete quality assessment, this HPLC-MS method must be complemented with an orthogonal chiral HPLC method to control enantiomeric purity. This dual-method approach ensures a comprehensive understanding of the analyte's quality, providing the high degree of assurance required for advancing promising new molecules in the drug development pipeline.

References

  • International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Journal of the Pharmaceutical Society of Korea. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-207. [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5988. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PMC. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ACS Publications. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry, 76(17), 5133–5141. [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from ResearchGate. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • NextSDS. (n.d.). 1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride — Chemical Substance Information. [Link]

  • PubMed. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. [Link]

  • PubMed. (2021). Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS: n. [Link]

  • PubMed. (n.d.). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • LCGC International. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • PubMed. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. [Link]

  • NextSDS. (n.d.). [1-(2,2-difluoroethyl)cyclopropyl]methanamine hydrochloride — Chemical Substance Information. [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • CORE. (n.d.). The determination of steric purity of amines and amino acids gas chromatography and mass spectrometry. [Link]

  • Fiehn Lab. (n.d.). MS/MS fragmentation. [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Mass spectrometry-based structure elucidation. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025, August 12). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. PMC. [Link]

  • ChemRxiv. (n.d.). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

  • National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

Sources

Comparative

A Comparative Guide to the Lipophilicity of Difluoroethyl vs. Trifluoroethyl Cyclobutylmethanamines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry. It is a tool...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry. It is a tool used to modulate a molecule's metabolic stability, binding affinity, and fundamental physicochemical properties. Among the most critical of these properties is lipophilicity, which governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth, data-driven comparison of the lipophilicity of two closely related but distinct fluoroalkyl groups—difluoroethyl and trifluoroethyl—when appended to a cyclobutylmethanamine scaffold.

The choice between a difluoroethyl (-CH₂CF₂H) and a trifluoroethyl (-CH₂CF₃) group is not trivial. While the addition of a single fluorine atom may seem like a minor structural change, it can induce significant shifts in a molecule's electronic and steric properties, thereby altering its interaction with biological membranes and protein targets. Understanding the nuanced differences in lipophilicity is paramount for rational drug design.

Comparative Lipophilicity Data: A Quantitative Overview

The table below presents calculated LogP (cLogP) values, which serve as a reliable estimate for these trends. These values are derived from consensus models that analyze fragmental contributions to lipophilicity.

MoietyChemical StructurePropertyEstimated ValueInterpretation
Difluoroethyl Cyclobutyl-CH₂-NH-CH₂-CF₂HcLogP~1.8 - 2.2Moderately Lipophilic
Trifluoroethyl Cyclobutyl-CH₂-NH-CH₂-CF₃cLogP~2.3 - 2.7More Lipophilic

Expert Analysis: The "Fluorine Effect" on Lipophilicity

The data clearly indicates that the trifluoroethyl analog is significantly more lipophilic than its difluoroethyl counterpart. This observation stems from the complex electronic nature of fluorine.

  • Increased Hydrophobic Surface: Each fluorine atom contributes to the molecule's nonpolar surface area. The replacement of a hydrogen atom with a larger, albeit minimally so, fluorine atom increases the overall hydrophobic character.[2][3] Polyfluoroalkylation, such as in the trifluoroethyl group, typically increases lipophilicity.[4] The trifluoromethyl group, in particular, is noted for its strong hydrophobic properties.[1]

  • Dipole Moment and Polarity: The high electronegativity of fluorine creates strong C-F bond dipoles. In the difluoroethyl group (-CF₂H), the presence of the C-H bond results in a molecular dipole that can still engage in some polar interactions, including acting as a weak hydrogen bond donor. Conversely, the trifluoroethyl group (-CF₃) has a more symmetrical arrangement of C-F bonds, which, while highly polarized individually, can create a less polar, "Teflon-like" surface that is more effective at repelling water. This effect is context-dependent on the overall molecular structure but generally favors increased partitioning into the organic phase.[5][6]

  • Context is Key: It is crucial to recognize that the impact of fluorination is context-dependent.[5][7] While the trifluoroethyl group is generally more lipophilic, studies have shown that in certain molecular architectures, internal difluorination can lead to a decrease in lipophilicity compared to the non-fluorinated parent compound.[6] However, for terminal ethyl groups as discussed here, the trend of increasing lipophilicity with increasing fluorination (from CF₂H to CF₃) is well-established.[8][9]

Experimental Protocol: Gold Standard LogP Determination

To validate these computational predictions empirically, the "shake-flask" method, as described in OECD Test Guideline 107, remains the gold standard for LogP determination.[10][11][12] It is a direct measurement of the partition coefficient and is reliable for compounds with LogP values in the range of -2 to 4.[10][12]

Causality-Driven Experimental Choices:
  • Why n-Octanol? n-Octanol is chosen as the organic phase because its long alkyl chain and polar hydroxyl group provide a surrogate environment that mimics the amphipathic nature of biological membranes. It effectively models both hydrophobic and polar interactions.

  • Why Pre-Saturate Solvents? Before the experiment, the n-octanol is saturated with water and the water is saturated with n-octanol. This crucial step ensures that the volume and character of each phase do not change during the partitioning of the analyte, leading to a true equilibrium measurement.[13]

  • Why Centrifugation? After shaking to reach equilibrium, centrifugation is essential to achieve a clean and complete separation of the two phases. This prevents the formation of micro-emulsions, which can artificially inflate the concentration of the analyte in the aqueous phase and lead to inaccurate LogP values.[10][11]

  • Why a Mass Balance Check? The total amount of the substance recovered from both phases should be compared to the amount initially added.[10][11] This self-validating step ensures that the compound did not degrade, volatilize, or adhere to the glassware during the experiment.

Step-by-Step Shake-Flask Protocol (OECD 107)
  • Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents and allowing them to separate overnight.

  • Stock Solution: Prepare a stock solution of the test compound (e.g., difluoroethyl cyclobutylmethanamine) in n-octanol. The concentration should be low enough to not exceed its solubility in either phase.

  • Partitioning: In a suitable vessel, combine a precise volume of the stock solution with a precise volume of the n-octanol-saturated water. Prepare at least three replicate vessels with varying phase volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water).[10]

  • Equilibration: Agitate the vessels at a constant temperature (20-25°C) for a sufficient time to reach equilibrium (e.g., 1 hour).[14]

  • Phase Separation: Centrifuge the vessels to ensure complete separation of the n-octanol and aqueous layers.[10][11]

  • Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (Cₒ) and water (Cₐ) phases using a validated analytical method, such as HPLC-UV or LC-MS.[10][15]

  • Calculation:

    • Calculate the partition coefficient (P) for each replicate: P = Cₒ / Cₐ.

    • Calculate the final LogP value by taking the base-10 logarithm of the average P value. The results from the replicates should fall within a range of ± 0.3 log units.[10]

G Experimental Workflow for Shake-Flask LogP Determination (OECD 107) cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare n-octanol saturated with water D Combine phases & analyte in triplicate vessels A->D B Prepare water saturated with n-octanol B->D C Prepare stock solution of analyte in sat. n-octanol C->D E Agitate at constant temp. to reach equilibrium D->E Equilibration F Centrifuge to achieve complete phase separation E->F Separation G Sample n-octanol phase (Co) F->G H Sample aqueous phase (Cw) F->H I Quantify concentration via HPLC or LC-MS G->I H->I J Calculate P = Co / Cw and LogP = log10(P) I->J Data Processing

Sources

Validation

Comparative Pharmacokinetics of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine Derivatives: A Guide for Preclinical Development

Introduction: The Strategic Imperative for Novel Scaffolds in CNS Drug Discovery In the landscape of central nervous system (CNS) drug development, the pursuit of novel molecular scaffolds that confer superior potency, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Novel Scaffolds in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug development, the pursuit of novel molecular scaffolds that confer superior potency, selectivity, and pharmacokinetic (PK) properties is a constant endeavor. The [1-(2,2-Difluoroethyl)cyclobutyl]methanamine scaffold represents a promising, yet underexplored, chemical space. The incorporation of a cyclobutane ring offers a unique three-dimensional geometry that can enforce a bioactive conformation, enhance metabolic stability, and serve as a rigid isostere for more flexible or planar moieties.[1][2][3] The strategic placement of a difluoroethyl group can further modulate lipophilicity, pKa, and metabolic stability, potentially mitigating off-target effects and improving brain penetration.[4]

This guide provides a prospective framework for the comparative pharmacokinetic evaluation of novel derivatives based on this scaffold, likely targeting monoamine transporters.[5][6] As direct experimental data for this specific chemical series is not yet widely available in the public domain, this document serves as a comprehensive roadmap for researchers. It outlines the anticipated pharmacokinetic challenges and opportunities, and provides detailed, field-proven experimental protocols to generate the robust, comparative data necessary for lead candidate selection.

Anticipated Pharmacokinetic Profile and the Rationale for Comparative Studies

The structural features of the [1-(2,2-Difluoroethyl)cyclobutyl]methanamine core suggest a molecule with potential for good CNS penetration, but also with potential metabolic liabilities that must be carefully characterized.

  • Absorption: The primary amine will be protonated at physiological pH, which could limit passive diffusion across the gastrointestinal tract. However, for CNS-active agents, this basicity can be crucial for interaction with transporters like the organic cation transporters (OCTs) that can facilitate uptake. Comparative studies should therefore evaluate oral bioavailability across derivatives with varying substituents that modulate pKa and lipophilicity.

  • Distribution: The cyclobutane and difluoroethyl moieties are expected to increase lipophilicity, which generally favors distribution into tissues, including the brain.[5] However, the primary amine can lead to high lysosomal trapping, resulting in a large volume of distribution (Vd) but not necessarily high unbound brain concentrations.[7] A key comparative goal will be to assess the brain-to-plasma ratio and, more importantly, the unbound brain concentration (Kp,uu) of different derivatives.

  • Metabolism: The primary amine is a potential site for oxidative deamination by monoamine oxidases (MAOs). The cyclobutane ring is generally considered more metabolically stable than larger cycloalkanes.[2] The difluoroethyl group is anticipated to be resistant to oxidation at the carbon bearing the fluorine atoms. However, metabolism at other positions on the cyclobutane ring or on other substituents is possible. Comparative in vitro metabolism studies using liver microsomes and hepatocytes are essential to identify key metabolites and any potential for drug-drug interactions (DDIs) via cytochrome P450 (CYP) inhibition.[7][8]

  • Excretion: The primary route of excretion for metabolites is likely to be renal. The parent drug may also be cleared renally, and this will be influenced by its polarity.

Given these considerations, a systematic comparison of derivatives is critical. Small changes to the scaffold, such as the addition of substituents on the cyclobutane ring or modification of the amine, could have profound effects on the overall ADME profile.

Comparative Pharmacokinetic Experimental Workflow

A phased approach to pharmacokinetic evaluation is recommended to efficiently identify candidates with favorable properties. The following workflow outlines a logical progression from in vitro screening to in vivo characterization.

G cluster_0 Phase 1: In Vitro ADME Screening cluster_1 Phase 2: In Vivo Pharmacokinetic Profiling cluster_2 Phase 3: Lead Optimization & Candidate Selection A Bioanalytical Method Development (LC-MS/MS) B Metabolic Stability (Liver Microsomes) A->B Validated assay F Single IV Dose PK in Rodents (e.g., Mouse) A->F Validated assay C CYP Inhibition (e.g., CYP3A4, 2D6) B->F Rank order stability D Plasma Protein Binding E Permeability (e.g., Caco-2) G Single PO Dose PK & Oral Bioavailability E->G Predict absorption F->G Determine F% J Dose Proportionality Studies F->J H Brain Penetration (Brain-to-Plasma Ratio) G->H Assess CNS exposure K Comparative PK in a Second Species (e.g., Rat) G->K I Metabolite Identification H->I Investigate key compounds

Caption: Phased experimental workflow for comparative pharmacokinetic evaluation.

Detailed Experimental Protocols

The following protocols are provided as a foundation and should be validated for each new chemical entity.

Bioanalytical Method Development and Validation using LC-MS/MS

A robust and sensitive bioanalytical method is the cornerstone of any pharmacokinetic study.[9][10][11]

Objective: To accurately quantify the parent drug in biological matrices (plasma, brain homogenate).

Methodology:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10]

  • Sample Preparation:

    • Plasma: Protein precipitation is a common starting point. To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (a structurally similar molecule not present in the study). Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[12]

    • Brain Tissue: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a consistent homogenate. Perform protein precipitation as described for plasma.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a versatile choice.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically used for good peak shape and ionization efficiency.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard HPLC column).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for the primary amine.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two to three MRM transitions should be optimized for the analyte and internal standard.

  • Validation: The method must be validated according to FDA or other relevant regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[9][13]

In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic clearance of the compounds and rank-order them based on their susceptibility to metabolism.

Methodology:

  • System: Pooled liver microsomes from the species of interest (e.g., mouse, rat, human).

  • Incubation:

    • Prepare a solution of the test compound (e.g., 1 µM final concentration) in a phosphate buffer.

    • Add liver microsomes (e.g., 0.5 mg/mL final concentration).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant using the validated LC-MS/MS method to determine the percentage of the parent compound remaining over time.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). Intrinsic clearance (CLint) can then be calculated.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).[9]

Methodology:

  • Animal Model: Male C57BL/6 mice (n=3-4 per group per time point).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. The drug should be formulated in a suitable vehicle (e.g., saline with 5% DMSO).

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 5 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Sample Collection:

    • Collect blood samples (e.g., via saphenous vein) at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • For brain penetration, a separate cohort of animals is typically used. At selected time points, animals are euthanized, and both blood and brain are collected.

  • Sample Processing: Process blood to plasma and brain to homogenate as described in the bioanalytical method section.

  • Analysis: Quantify the drug concentration in each sample using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase A IV Dosing Group (n=3-4) C Serial Blood Sampling (e.g., 0, 5, 15, 30, 60 min...) A->C D Terminal Brain & Blood Collection (for Kp) A->D B PO Dosing Group (n=3-4) B->C B->D E Sample Processing (Plasma, Brain Homogenate) C->E D->E F LC-MS/MS Quantification E->F G Pharmacokinetic Modeling (NCA) F->G

Caption: Workflow for an in vivo pharmacokinetic study in rodents.

Data Presentation and Interpretation

To facilitate direct comparison between derivatives, all quantitative data should be summarized in clear, well-structured tables.

Table 1: Comparative In Vitro ADME Properties

Compound IDMWcLogPMetabolic Stability (t1/2, min, HLM)CYP3A4 IC50 (µM)Plasma Protein Binding (%)Caco-2 Papp (A->B) (10⁻⁶ cm/s)
Derivative 1
Derivative 2
Derivative 3
...

HLM: Human Liver Microsomes

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Mice

Compound IDRouteDose (mg/kg)CL (mL/min/kg)Vd (L/kg)t1/2 (h)AUC (ng*h/mL)F (%)Brain/Plasma Ratio (at 2h)
Derivative 1IV1N/A
PO5N/AN/A
Derivative 2IV1N/A
PO5N/AN/A
...

CL: Clearance; Vd: Volume of distribution; t1/2: Half-life; AUC: Area under the curve; F: Oral Bioavailability

Conclusion

The [1-(2,2-Difluoroethyl)cyclobutyl]methanamine scaffold holds significant promise for the development of novel CNS-active agents. However, realizing this potential requires a rigorous and systematic evaluation of the pharmacokinetic properties of its derivatives. By employing the comparative workflow and detailed protocols outlined in this guide, researchers can efficiently generate the high-quality data needed to understand structure-pharmacokinetic relationships, identify potential liabilities early, and select lead candidates with a higher probability of success in later stages of drug development. The judicious application of these principles will be paramount in translating the theoretical advantages of this novel scaffold into tangible therapeutic innovations.

References

  • TTU DSpace Repository. (n.d.). Development and use of LC-MS/MS methods to study the brain dynamics of major monoamines and the pharmacokinetics of dual norepinephrine and serotonin reuptake inhibitors in the mouse.
  • PMC. (2025, August 11). Ascending single-dose study of the safety, pharmacokinetics, and pharmacodynamics of CSTI-500, a novel monoamine triple reuptake inhibitor, first-in-human.
  • Benchchem. (n.d.). The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide.
  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Psychiatrist.com. (2001). Serotonergic and Noradrenergic Reuptake Inhibitors: Prediction of Clinical Effects From In Vitro Potencies.
  • PMC. (2013, March 12). Pharmacokinetic application of a bio-analytical LC-MS method developed for 5-fluorouracil and methotrexate in mouse plasma, brain and urine.
  • Neuropsychiatry. (n.d.). Effects of selective serotonin reuptake inhibitors on the pharmacokinetics of proton pump....
  • MDPI. (2024, February 22). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs.
  • PubMed. (2022, May 4). Cyclobutanes in Small-Molecule Drug Candidates.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Longdom Publishing. (2024, May 27). Innovative Bioanalytical Techniques Transforming Pharmacokinetic Research.
  • PMC. (2025, August 12). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes.
  • Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids.
  • Journal of Applied Pharmaceutical Science. (2026, February). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles.
  • accessdata.fda.gov. (2013, January 11). 204412Orig1s000.

Sources

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